Dabigatran-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747410 | |
| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-44-6 | |
| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Dabigatran-d3 and its primary use in research
An In-depth Whitepaper on the Core Applications of Dabigatran-d3 in Scientific Research
Introduction
This compound is the deuterium-labeled analogue of Dabigatran, a potent, direct, and reversible inhibitor of thrombin.[1][2] In the realm of pharmaceutical research and development, particularly in bioanalysis and pharmacokinetics, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in quantitative bioanalysis, detailed experimental methodologies, and relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Dabigatran and related compounds.
Dabigatran, the active metabolite of the prodrug Dabigatran etexilate, functions by directly binding to the active site of the thrombin molecule, thereby preventing thrombin-mediated activation of coagulation factors.[3] Given its significant role in anticoagulant therapy, precise and accurate quantification of Dabigatran in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][5] this compound, with its three deuterium atoms, shares near-identical physicochemical properties with unlabeled Dabigatran but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[6][7] This key difference makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which is the gold standard for quantifying small molecules in complex biological fluids.[4]
Primary Use in Research: Internal Standard for Quantitative Bioanalysis
The predominant use of this compound in research is as an internal standard (IS) in the quantitative analysis of Dabigatran in various biological samples, most commonly human plasma.[6][8] The use of a stable isotope-labeled internal standard is considered the most reliable method to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
The underlying principle of using this compound as an internal standard is based on the stable isotope dilution assay. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Since this compound behaves almost identically to the endogenous Dabigatran throughout the extraction, chromatography, and ionization processes, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, effectively canceling out any experimental variations.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from various studies that have utilized this compound as an internal standard for the quantification of Dabigatran.
Table 1: Method Validation Parameters for Dabigatran Quantification using this compound as an Internal Standard
| Parameter | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| UPLC-MS/MS | Human Plasma | 1.19 – 475 | 1.19 | < 11.3 | < 11.3 | 93.8 - 108.8 | [6][8] |
| LC-MS/MS | Human Plasma | 2 - 500 | 2 | < 11.3 | < 11.3 | 93.8 - 108.8 | [8] |
| LC-MS/MS | Human Plasma | 1 - 500 | 1 | Not Reported | Not Reported | Not Reported | [4] |
| LC-MS/MS | Human Plasma and Breast Milk | Not Specified | 0.02 (plasma), 0.075 (breast milk) | < 15 | < 15 | 85-115 | [9] |
Table 2: Pharmacokinetic Parameters of Dabigatran in Healthy Subjects and Patients (Determined using methods employing a stable isotope-labeled internal standard)
| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Healthy Male Subjects (Single Dose) | 10 mg | 8 | 1.25 - 1.5 | Not Reported | 8 - 10 | [10] |
| Healthy Male Subjects (Single Dose) | 400 mg | 344 | 1.25 - 1.5 | Not Reported | 8 - 10 | [10] |
| Healthy Male Subjects (Multiple Dose) | 50 mg (tid) | 43 | 1.5 | Not Reported | 14 - 17 | [10] |
| Healthy Male Subjects (Multiple Dose) | 400 mg (tid) | 303 | 1.5 | Not Reported | 14 - 17 | [10] |
| Patients with NVAF and Severe Renal Impairment | 75 mg (BID) | 202 (gMean) | 2 | Not Reported | Not Reported | [11] |
| Healthy Volunteers | Not Specified | Not Specified | ~2 | Not Specified | 12 - 14 | [12][13] |
NVAF: Nonvalvular Atrial Fibrillation; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; gMean: Geometric Mean.
Experimental Protocols
The following sections detail typical experimental methodologies for the quantification of Dabigatran in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Dabigatran from plasma samples.[6]
-
Aliquoting: Transfer a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, known volume of this compound working solution (e.g., 10 µL of a 100 ng/mL solution) to the plasma sample.
-
Precipitation: Add a precipitating agent, typically 2 to 4 volumes of cold methanol or acetonitrile (e.g., 300 µL).
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of Dabigatran.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm) or a Zorbax SB-CN column.[6][14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 10mM ammonium formate or 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[6][8] A typical isocratic mobile phase is 10mM ammonium formate: methanol (72:28, v/v).[6]
-
Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is commonly used.[6]
-
Injection Volume: Typically 5-10 µL of the prepared sample is injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Mode: Positive electrospray ionization (ESI+) is employed.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Dabigatran and this compound.
-
Dabigatran: The specific m/z transitions would need to be determined empirically but would be based on the molecular weight of Dabigatran (471.5 g/mol ).
-
This compound: The precursor ion will be shifted by +3 Da compared to Dabigatran (m/z of the protonated molecule [M+H]+ would be around 475.5). The product ions may or may not be shifted depending on the fragmentation pattern.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Dabigatran in plasma using this compound.
Metabolic Pathway of Dabigatran
This diagram illustrates the metabolic conversion of the prodrug Dabigatran etexilate to the active drug Dabigatran and its subsequent metabolism. This compound is used to quantify the active Dabigatran.
Conclusion
This compound serves as a critical tool in the field of pharmaceutical research, enabling the precise and accurate quantification of Dabigatran in biological matrices. Its role as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental to conducting reliable pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The detailed methodologies and quantitative data presented in this guide underscore the importance of this compound in advancing our understanding of the clinical pharmacology of Dabigatran. The provided workflows and pathways offer a visual representation of its application and the metabolic context of the analyte it helps to measure, providing a valuable resource for researchers in the field.
References
- 1. Metabolic Pathway of Dabigatran - Novel Oral Anticoagulants - Recent Advances in Oral Anticoagulation Therapy for Patients with Atrial Fibrillation [webedcafe.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of dabigatran in standardly used clinical assays, whole blood viscoelastic coagulation, and thrombin generation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics/Pharmacodynamics of Dabigatran 75 mg Twice Daily in Patients With Nonvalvular Atrial Fibrillation and Severely Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Dabigatran-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dabigatran-d3, a deuterated internal standard crucial for the accurate quantification of the direct thrombin inhibitor, Dabigatran. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important stable isotope-labeled compound.
Introduction
Dabigatran is a potent, reversible, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Its deuterated analog, this compound, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Dabigatran concentrations in biological matrices. The incorporation of three deuterium atoms on the N-methyl group of the benzimidazole ring provides a mass shift of +3 Da, enabling clear differentiation from the unlabeled drug without significantly altering its chemical properties.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the introduction of the deuterated methyl group at an early stage to ensure high isotopic purity in the final product. A plausible synthetic route is outlined below, based on established methods for the synthesis of Dabigatran and information from relevant patents.
Synthetic Pathway
The synthesis commences with the preparation of a key deuterated intermediate, 4-(methyl-d3-amino)-3-nitrobenzoic acid. This intermediate is then elaborated through a series of reactions, including amidation, reduction, cyclization, and finally, coupling with the appropriate side chain to yield this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(methyl-d3-amino)-3-nitrobenzoic acid
To a solution of 4-chloro-3-nitrobenzoic acid in a suitable solvent (e.g., DMSO), an excess of methylamine-d3 hydrochloride and a base (e.g., potassium carbonate) are added. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is cooled, and the product is precipitated by acidification, filtered, and dried.
Step 2: Amidation with Ethyl 3-(pyridin-2-ylamino)propanoate
The deuterated nitrobenzoic acid from Step 1 is converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding amide intermediate.
Step 3: Reduction of the Nitro Group
The nitro group of the amide intermediate is reduced to an amine using a reducing agent such as stannous chloride (SnCl2) in an acidic medium or through catalytic hydrogenation (e.g., H2/Pd-C). This yields the diamino intermediate.
Step 4: Benzimidazole Ring Formation (Cyclization)
The diamino intermediate is cyclized to form the benzimidazole ring. This is typically achieved by reacting it with a suitable C1 source, such as 4-cyanophenylaminoacetic acid, in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by heating in a high-boiling point solvent like acetic acid.
Step 5: Amidine Formation
The cyano group of the benzimidazole intermediate is converted to the corresponding amidine to yield the final product, this compound. This can be achieved via a Pinner reaction, where the nitrile is treated with ethanolic HCl to form the imidate, which is then reacted with ammonia.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physical and Chemical Properties
| Property | Value |
| Formal Name | 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-(methyl-d3)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid |
| CAS Number | 1246817-44-6 |
| Molecular Formula | C₂₅H₂₂D₃N₇O₃ |
| Molecular Weight | 474.5 g/mol [1] |
| Appearance | Solid |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] |
| Solubility | Slightly soluble in DMSO[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the singlet corresponding to the N-methyl protons in unlabeled Dabigatran (typically around 3.7-4.0 ppm) will be absent. The surrounding proton signals may show slight changes in multiplicity due to the absence of coupling with the deuterated methyl group. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon due to C-D coupling.
While specific spectral data for this compound is not widely published, a comparison with the known spectra of Dabigatran confirms the successful incorporation of the deuterium atoms.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the calculated exact mass of the deuterated compound.
Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern. In LC-MS/MS methods for quantifying Dabigatran, this compound is used as an internal standard. The precursor to product ion transitions are monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.2 | 289.1 |
| This compound | 475.2 | 292.1 |
The fragmentation of Dabigatran typically involves the cleavage of the bond between the benzimidazole core and the aminomethylphenyl moiety. The +3 Da mass shift in both the precursor and product ions for this compound confirms the retention of the deuterated methyl group in the benzimidazole portion of the molecule.
Caption: Mass spectrometry fragmentation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method is typically used.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where Dabigatran has significant absorbance (e.g., 225 nm or 310 nm).
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
The chromatogram should show a single major peak corresponding to this compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
The synthesis and rigorous characterization of this compound are essential for its role as a reliable internal standard in pharmacokinetic and bioequivalence studies of Dabigatran. The synthetic route must be carefully controlled to ensure high isotopic enrichment and chemical purity. The analytical characterization, employing a combination of NMR, MS, and HPLC, provides the necessary confirmation of the compound's identity, structure, and purity, ensuring its suitability for its intended analytical purpose. This guide provides a foundational understanding for researchers and professionals involved in the development and analysis of this critical anticoagulant therapy.
References
Navigating the Analytical Landscape of Dabigatran-d3: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Dabigatran-d3, a deuterated internal standard crucial for the accurate quantification of the direct thrombin inhibitor, Dabigatran. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for in-house validation, and presents visual workflows to ensure clarity and reproducibility in the laboratory.
Executive Summary
This compound serves as an indispensable tool in pharmacokinetic and metabolic studies of Dabigatran. A thorough understanding of its solubility in common laboratory solvents and its stability under various storage conditions is paramount for generating reliable and accurate analytical data. This guide compiles known solubility and stability parameters, provides robust protocols for their determination, and offers a logical framework for experimental design.
Physicochemical Properties of this compound
This compound is the deuterated analog of Dabigatran, an active metabolite of the prodrug Dabigatran etexilate. As a solid, it is typically supplied with a purity of ≥99% deuterated forms[1]. For long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years[1][2]. When prepared in solution, it is recommended to store it at -80°C for a duration not exceeding one year to maintain its integrity[2].
Solubility Profile
The solubility of a compound is a critical parameter that influences the preparation of stock solutions, calibration standards, and quality controls. While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, this guide consolidates the available information and provides a framework for its empirical determination.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound and its non-deuterated prodrug, Dabigatran etexilate mesylate. The data for the prodrug is included to provide researchers with an approximate indication of solubility in common solvents.
| Compound | Solvent | Solubility | Conditions |
| This compound | DMSO | 100 mg/mL (210.73 mM) | With sonication and heating to 80°C |
| This compound | 0.1 M HCl | 12.5 mg/mL (26.34 mM) | With sonication |
| Dabigatran Etexilate Mesylate | Ethanol | ~5 mg/mL | Purged with an inert gas |
| Dabigatran Etexilate Mesylate | DMSO | ~10 mg/mL | Purged with an inert gas |
| Dabigatran Etexilate Mesylate | Dimethylformamide (DMF) | ~10 mg/mL | Purged with an inert gas |
| Dabigatran Etexilate Mesylate | PBS (pH 7.2) | ~0.3 mg/mL | - |
| Dabigatran Etexilate Mesylate | Water | 1.8 mg/mL | pH-dependent, increased solubility at acidic pH |
Note: The solubility of Dabigatran etexilate mesylate is highly pH-dependent, with increased solubility at acidic pH.
Qualitative Solubility Information
For other common laboratory solvents, the available information for this compound is primarily qualitative:
-
DMSO : Described as "slightly soluble" in some sources, though quantitative data indicates high solubility under specific conditions[1][3].
Stability Profile
The stability of this compound in solution is critical for ensuring the accuracy of analytical measurements over time. Degradation can lead to a decrease in the concentration of the internal standard, thereby affecting the quantification of the target analyte.
Storage and Stability Summary
The following table outlines the known stability of this compound and its related compounds under various conditions.
| Compound | Form/Matrix | Storage Temperature | Duration | Stability Notes |
| This compound | Solid | -20°C | ≥ 4 years | Stable for at least 4 years[1][2]. |
| This compound | In Solvent | -80°C | Up to 1 year | Recommended for prepared stock solutions[2]. |
| Dabigatran Etexilate | Solution | Room Temperature | 24 hours | A study showed no significant change in concentration. |
| Dabigatran Etexilate | Solid | 80°C (dry heat) | 7 days | Stable against dry heat. |
| Dabigatran | Blood Plasma | Room Temperature | 24 hours | Stable[4][5]. |
| Dabigatran | Blood Plasma | 4°C | 24 hours | Stable[4][5]. |
| Dabigatran | Blood Plasma | -20°C | 90 days | Stable[4][5]. |
| Dabigatran Etexilate | Aqueous Solution | Not specified | > 1 day | Not recommended for storage for more than one day[6]. |
Forced Degradation Studies
Forced degradation studies on Dabigatran and its prodrug, Dabigatran etexilate, have shown susceptibility to hydrolysis under both acidic and alkaline conditions[7]. The compound is also sensitive to moisture[8][9]. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Experimental Protocols
For laboratories seeking to establish their own solubility and stability data for this compound, the following generalized protocols are provided. These are based on standard pharmaceutical industry practices.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a defined temperature.
Materials:
-
This compound solid
-
Solvent of interest (e.g., DMSO, ethanol, methanol, water, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
After equilibration, remove the vial and let the undissolved solid settle.
-
Centrifuge the vial to pellet any remaining suspended solid.
-
Carefully pipette a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
Protocol for Assessing Solution Stability
This protocol outlines a method for evaluating the stability of this compound in a specific solvent over time at different storage conditions.
Objective: To determine the degradation rate of this compound in solution under specified conditions.
Materials:
-
A stock solution of this compound of known concentration in the solvent of interest.
-
Storage chambers/incubators at various temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), accelerated (40°C)).
-
Light-protective (amber) and clear vials.
-
Validated stability-indicating HPLC method.
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a relevant concentration.
-
Aliquot the stock solution into multiple amber and clear vials.
-
Analyze a set of samples immediately (T=0) to establish the initial concentration.
-
Store the vials at the different temperature and light conditions.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a set of vials from each storage condition.
-
Allow the samples to come to room temperature before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradants.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time to determine the stability profile and degradation kinetics.
Visualization of Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability testing protocols.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Solution Stability Assessment.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While published quantitative data is limited for some common laboratory solvents, the provided experimental protocols offer a clear and standardized approach for researchers to determine these critical parameters in-house. By following these guidelines, laboratories can ensure the preparation of accurate and stable solutions, thereby enhancing the quality and reliability of their analytical results in the study of Dabigatran.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. who.int [who.int]
- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. ijbpr.net [ijbpr.net]
- 6. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade Dabigatran-d3: Sourcing and Application
For researchers, scientists, and professionals in drug development, securing high-purity, reliable compounds is paramount. This in-depth guide provides a comprehensive overview of sourcing research-grade Dabigatran-d3, its mechanism of action, and detailed experimental protocols for its application as an internal standard in quantitative analysis.
Sourcing Research-Grade this compound
This compound, the deuterated analog of Dabigatran, is a critical tool for pharmacokinetic and metabolic studies, primarily serving as an internal standard in mass spectrometry-based assays.[1] Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various suppliers to facilitate easy comparison.
| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |
| Cayman Chemical | This compound | 1246817-44-6 | ≥99% deuterated forms (d1-d3) | Solid | -20°C |
| MedchemExpress | This compound (BIBR 953-d3) | 1246817-44-6 | 95.14% | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
| Simson Pharma | This compound | 1246817-44-6 | Not specified | Solid | In stock |
| TargetMol | This compound | 1246817-44-6 | Not specified | Powder | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
| US Biological | This compound Ethyl Ester | Not specified | Highly Purified | White Solid | Room Temperature |
Note: Researchers should always request a certificate of analysis from the supplier to verify the purity and identity of the compound.
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[2][3] Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot.[3][4] Dabigatran binds to the active site of both free and clot-bound thrombin, thereby preventing this conversion and inhibiting the final step of the coagulation cascade.[4][5] This direct inhibition of thrombin distinguishes Dabigatran from indirect thrombin inhibitors like heparin.[3][6]
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Dabigatran.
Experimental Protocol: Quantification of Dabigatran in Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Dabigatran in biological matrices.[7][8] this compound is used as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Materials and Reagents
-
Dabigatran (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dabigatran and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Dabigatran stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of acetonitrile containing the this compound internal standard.[8]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
The workflow for sample preparation is depicted in the following diagram:
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Dabigatran and IS |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive mode |
| MRM Transitions | Dabigatran: m/z 472.2 → 289.1this compound: m/z 475.2 → 292.1 |
Data Analysis
Construct a calibration curve by plotting the peak area ratio of Dabigatran to this compound against the nominal concentration of the calibrators. Use a weighted linear regression model to fit the data. The concentration of Dabigatran in unknown samples is then determined from this calibration curve.
This technical guide provides a foundational understanding for researchers working with this compound. Adherence to good laboratory practices and thorough validation of analytical methods are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dabigatran - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. litfl.com [litfl.com]
- 7. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endotell.ch [endotell.ch]
Dabigatran: A Technical Guide to a Direct Thrombin Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dabigatran, a potent, reversible, and direct inhibitor of thrombin. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, pivotal clinical trial data, and the methodologies for its experimental evaluation.
Mechanism of Action
Dabigatran is a small-molecule, competitive, and reversible direct thrombin inhibitor (DTI).[1] Unlike indirect inhibitors such as heparin, which require antithrombin as a cofactor, or vitamin K antagonists like warfarin, which decrease the synthesis of multiple clotting factors, dabigatran directly binds to the active site of thrombin (Factor IIa), neutralizing its activity.[2][3] This inhibition is rapid and predictable.[2]
Thrombin is a critical serine protease that plays a central role in the final steps of the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[3] Additionally, thrombin activates Factors V, VIII, and XI, further amplifying its own generation, and also activates platelets.[3][4]
Dabigatran's mechanism offers a key advantage: it can inhibit both free (circulating) and fibrin-bound thrombin.[4][5] This allows it to inactivate thrombin already incorporated into a thrombus, potentially leading to more effective anticoagulation. The binding affinity of dabigatran to thrombin is high, with an inhibition constant (Ki) of 4.5 ± 0.2 nmol/L.[6]
Pharmacokinetics and Pharmacodynamics
Dabigatran is administered orally as a double prodrug, dabigatran etexilate, to enhance its bioavailability.[6] The absolute bioavailability of the active form is approximately 6.5%.[5]
Absorption and Activation
Following oral administration, dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran, by esterases in the gut, plasma, and liver.[2][4] This bioconversion is not dependent on the cytochrome P450 (CYP450) enzyme system, which minimizes the potential for many drug-drug interactions. Peak plasma concentrations (Cmax) of dabigatran are typically reached within 2 hours after administration in healthy volunteers.
Distribution, Metabolism, and Excretion
Dabigatran has low plasma protein binding (around 35%) and a predictable pharmacokinetic profile. Its elimination half-life is approximately 12 to 17 hours, necessitating twice-daily dosing.[1][2] The primary route of elimination is renal excretion of the unchanged drug, with over 80% cleared by the kidneys.[1][7] Consequently, renal impairment significantly affects drug exposure and requires dose adjustment. Age-related differences in pharmacokinetics are primarily attributable to variations in renal function.[1] Moderate hepatic impairment does not significantly affect its pharmacokinetics.[8]
| Parameter | Value / Characteristic | Citation |
| Prodrug | Dabigatran Etexilate | [6] |
| Active Form | Dabigatran | [6] |
| Bioavailability | ~6.5% | [5] |
| Time to Peak (Tmax) | ~2 hours | |
| Elimination Half-life (t½) | 12-17 hours | [1][2] |
| Metabolism | Non-CYP450 esterase hydrolysis; forms active glucuronide metabolites | [1][6] |
| Excretion | >80% renal, as unchanged drug | [1] |
| Plasma Protein Binding | ~35% | [1] |
Clinical Efficacy and Safety: Pivotal Trials
The efficacy and safety of dabigatran have been established in large-scale clinical trials for stroke prevention in atrial fibrillation (AF) and for the treatment and prevention of venous thromboembolism (VTE).
Stroke Prevention in Atrial Fibrillation (RE-LY Trial)
The Randomized Evaluation of Long-Term Anticoagulation Therapy (RE-LY) trial was a landmark study that compared two fixed doses of dabigatran (110 mg and 150 mg, both twice daily) with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation.[9][10]
| Endpoint (Rate per Year) | Dabigatran 110 mg BID (N=6015) | Dabigatran 150 mg BID (N=6076) | Warfarin (N=6022) | Comparison (Dabigatran 150 mg vs. Warfarin) |
| Primary Efficacy: Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% | Superior (RR 0.66, p < 0.001) |
| Ischemic Stroke | 1.34% | 0.92% | 1.20% | Superior (RR 0.76, p = 0.03) |
| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | Superior (RR 0.26, p < 0.001) |
| Primary Safety: Major Bleeding | 2.71% | 3.11% | 3.36% | Similar (RR 0.93, p = 0.31) |
| Intracranial Bleeding | 0.23% | 0.30% | 0.74% | Superior (RR 0.40, p < 0.001) |
| Gastrointestinal Bleeding | 1.12% | 1.51% | 1.02% | Higher (RR 1.50, p < 0.001) |
| All-Cause Mortality | 3.75% | 3.64% | 4.13% | Similar (RR 0.88, p = 0.051) |
The RE-LY trial demonstrated that dabigatran 150 mg twice daily was superior to warfarin in preventing stroke and systemic embolism, with a similar rate of major bleeding but a significantly lower rate of intracranial hemorrhage.[9][11] The 110 mg dose was non-inferior to warfarin with a significantly lower rate of major bleeding.[9]
Treatment of Venous Thromboembolism (RE-COVER & RE-COVER II Trials)
The RE-COVER and RE-COVER II trials evaluated dabigatran (150 mg twice daily) against warfarin for the treatment of acute VTE after initial parenteral anticoagulation.[12][13][14][15] The data from these two methodologically identical trials were pooled for a more precise analysis.[15]
| Endpoint (6-month period) | Dabigatran 150 mg BID (N=2553) | Warfarin (N=2554) | Hazard Ratio (95% CI) |
| Primary Efficacy: Recurrent VTE or VTE-related Death | 2.4% | 2.2% | 1.09 (0.76–1.57) |
| Primary Safety: Major Bleeding Events (MBE) | 1.4% | 1.9% | 0.73 (0.48–1.11) |
| MBE or Clinically Relevant Non-Major Bleeding | 5.6% | 8.5% | 0.65 (0.53–0.81) |
| Any Bleeding | 16.1% | 21.9% | 0.71 (0.62–0.81) |
The pooled analysis showed that dabigatran was non-inferior to warfarin for the prevention of recurrent VTE and was associated with a significantly lower risk of any bleeding.[15][16]
Experimental Protocols and Laboratory Monitoring
Due to its predictable pharmacokinetic and pharmacodynamic profile, routine coagulation monitoring is not typically required for dabigatran.[1] However, in specific clinical situations such as overdose, severe bleeding, or emergency surgery, assessing its anticoagulant effect is necessary.
Standard coagulation tests like the Prothrombin Time (PT) and International Normalized Ratio (INR) are insensitive and should not be used for monitoring.[6][17] The Activated Partial Thromboplastin Time (aPTT) is prolonged by dabigatran, but the relationship is curvilinear and reagent-dependent, making it unsuitable for precise quantification.[18]
Recommended Quantitative Assays
Specialized assays are required for accurate measurement of dabigatran's plasma concentration and anticoagulant effect.
| Assay | Principle | Utility | Limitations |
| Diluted Thrombin Time (dTT) | Measures clotting time after adding a low concentration of thrombin to diluted plasma. | Highly sensitive and linear dose-response. Good for quantification. | Requires dabigatran-specific calibrators. |
| Ecarin Clotting Time (ECT) | Measures clotting time using ecarin, a snake venom that directly activates prothrombin. | Specific for direct thrombin inhibitors; linear dose-response. | Not widely available. Chromogenic versions (ECA) are less affected by low fibrinogen. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Directly measures the mass of the drug in plasma. | Gold standard for quantification; highly specific. | Time-consuming, requires specialized equipment, not readily available 24/7. |
Protocol: Diluted Thrombin Time (dTT) Assay
The dTT is a functional clotting assay modified from the standard thrombin time to provide a linear dose-response to dabigatran.
Principle: Patient plasma is diluted to reduce the influence of endogenous factors. A known, low concentration of human thrombin is added, and the time to clot formation is measured. This clotting time is directly proportional to the concentration of the direct thrombin inhibitor (dabigatran) in the sample.
Methodology:
-
Sample Preparation: Collect patient blood in a citrate tube. Centrifuge at 1500g for 15 minutes to obtain platelet-poor plasma.
-
Calibration: Prepare a standard curve using calibrator plasmas with known concentrations of dabigatran.
-
Dilution: Dilute the patient plasma and calibrator plasmas with a buffer (e.g., Owren-Koller buffer).
-
Incubation: Pre-warm the diluted plasma samples to 37°C.
-
Clot Initiation: Add a pre-warmed, standardized low-concentration thrombin reagent to the plasma.
-
Detection: Simultaneously start a timer and measure the time until a fibrin clot is formed using an optical or mechanical coagulometer.
-
Quantification: Plot the clotting times of the calibrators against their known concentrations to generate a calibration curve. Interpolate the clotting time of the patient sample on this curve to determine the dabigatran concentration.
Reversal of Anticoagulant Effect
The development of a specific reversal agent for dabigatran has been a critical advancement, addressing concerns about managing major bleeding or the need for emergency surgery.
Idarucizumab (Praxbind®) is a humanized monoclonal antibody fragment (Fab) designed specifically to reverse the anticoagulant effects of dabigatran.[19][20][21] It binds to dabigatran and its acylglucuronide metabolites with an affinity that is approximately 350 times greater than that of thrombin.[21] This binding is rapid and effectively neutralizes dabigatran, making it unavailable to inhibit thrombin.[21]
The RE-VERSE AD study demonstrated that a 5g intravenous dose of idarucizumab provided immediate and complete reversal of dabigatran's anticoagulant effect in patients with life-threatening bleeding or those requiring urgent procedures.[22][23] The reversal was sustained in the majority of patients.[19]
| Parameter | Finding | Citation |
| Agent | Idarucizumab (Praxbind®) | [19][20] |
| Mechanism | Monoclonal antibody fragment (Fab) binds to dabigatran | [21] |
| Dose | 5 g (administered as two 2.5 g infusions) | [20] |
| Onset of Action | Immediate | [19] |
| Efficacy (RE-VERSE AD) | Rapid and complete reversal of anticoagulation in nearly all patients | [22][23] |
| Restarting Anticoagulation | Dabigatran can be reinitiated 24 hours after idarucizumab administration | [19] |
Conclusion
Dabigatran represents a significant development in anticoagulation therapy. As a direct thrombin inhibitor, it offers a targeted mechanism of action with a predictable pharmacokinetic profile that obviates the need for routine monitoring. Large clinical trials have established its efficacy and safety for stroke prevention in nonvalvular atrial fibrillation and for the treatment of venous thromboembolism, demonstrating superiority or non-inferiority to warfarin with a consistently lower risk of intracranial hemorrhage. The availability of a specific reversal agent, idarucizumab, further enhances its safety profile. For researchers and drug development professionals, dabigatran serves as a key example of the successful clinical implementation of a direct oral anticoagulant, providing a valuable reference for future innovations in antithrombotic therapy.
References
- 1. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are dabigatran inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics and pharmacodynamics of the new oral anticoagulants | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 8. ovid.com [ovid.com]
- 9. Dabigatran for stroke prevention in atrial fibrillation: the RE-LY trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 11. Dabigatran in atrial fibrillation: pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RE-COVER II - American College of Cardiology [acc.org]
- 13. Dabigatran versus warfarin in the treatment of acute venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dabigatran in cardiovascular disease management: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Critical appraisal of dabigatran in the treatment of deep vein thrombosis and pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
- 18. Laboratory Monitoring of Direct Oral Anticoagulants (DOACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agec.uams.edu [agec.uams.edu]
- 20. nps.org.au [nps.org.au]
- 21. Key points from the evidence | Reversal of the anticoagulant effect of dabigatran: idarucizumab | Advice | NICE [nice.org.uk]
- 22. ahajournals.org [ahajournals.org]
- 23. m.youtube.com [m.youtube.com]
Preliminary in-vitro studies using Dabigatran
An In-Depth Technical Guide to Preliminary In-Vitro Studies of Dabigatran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran is a potent, selective, and reversible direct thrombin inhibitor (DTI) that has emerged as a significant oral anticoagulant. Its mechanism of action involves the direct binding to the active site of thrombin, thereby inhibiting both free and fibrin-bound thrombin. This action effectively blocks the final step of the coagulation cascade—the conversion of fibrinogen to fibrin—and also mitigates thrombin-mediated platelet activation. This technical guide provides a comprehensive overview of the core in-vitro studies that characterize the pharmacological profile of Dabigatran, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.
Quantitative Summary of In-Vitro Activity
The following tables summarize the key quantitative parameters of Dabigatran's in-vitro activity, derived from various enzymatic and plasma-based assays.
Table 1: Enzyme and Platelet Inhibition
| Parameter | Target/Agonist | Value | Species | Reference(s) |
|---|---|---|---|---|
| Inhibition Constant (Ki) | Human Thrombin | 4.5 nM | Human | |
| IC50 | Thrombin-Induced Platelet Aggregation | 10 nM | Human | |
| IC50 | Thrombin-Induced Platelet Aggregation (0.5 U/mL Thrombin) | 10.5 nM | Human | |
| IC50 | Thrombin-Induced Platelet Aggregation (1.0 U/mL Thrombin) | 40.4 nM | Human | |
| IC50 | Endogenous Thrombin Potential (ETP) | 0.56 µM | Human | |
| IC50 | Thrombin Binding to Platelets | 118 nM | Human |
| IC50 | Cytotoxicity (Dabigatran Etexilate) | 26.3 µM | Rat (Gastric Cells) | |
Table 2: Anticoagulant Effects on Clotting Assays in Human Plasma
| Assay | Parameter | Dabigatran Concentration (µM) | Reference(s) |
|---|---|---|---|
| Activated Partial Thromboplastin Time (aPTT) | Doubling of Clotting Time | 0.23 µM | |
| Prothrombin Time (PT) | Doubling of Clotting Time | 0.83 µM |
| Ecarin Clotting Time (ECT) | Doubling of Clotting Time | 0.18 µM | |
Core Signaling and Action Pathways
Dabigatran's primary mechanism is the direct inhibition of thrombin, a central enzyme in the coagulation cascade.
Caption: Dabigatran directly inhibits Thrombin, blocking fibrin formation and platelet activation.
Dabigatran selectively inhibits platelet aggregation that is induced by thrombin, without affecting pathways initiated by other agonists.
Caption: Logical diagram of Dabigatran's selective inhibition of thrombin-induced aggregation.
Detailed Experimental Protocols
Protocol: In-Vitro Anticoagulant Effect in Human Plasma
This protocol outlines the methodology for determining the effect of Dabigatran on standard coagulation assays.
Objective: To quantify the concentration-dependent anticoagulant effects of Dabigatran by measuring the activated partial thromboplastin time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT).
Materials:
-
Pooled normal human platelet-poor plasma (PPP), obtained by centrifuging citrated whole blood.
-
Dabigatran stock solution of known concentration.
-
aPTT, PT, and ECT reagents.
-
Coagulometer (automated or semi-automated).
-
Physiological saline or appropriate buffer for dilutions.
Workflow Diagram:
Interpreting the Certificate of Analysis for Dabigatran-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dabigatran-d3, the deuterium-labeled internal standard for the direct thrombin inhibitor Dabigatran, is a critical component in pharmacokinetic and metabolic studies. A thorough understanding of its Certificate of Analysis (CoA) is paramount for ensuring the accuracy and reliability of research data. This guide provides an in-depth interpretation of a typical this compound CoA, detailing the analytical tests performed, their methodologies, and the significance of the results.
Product Information and Physical Properties
The initial section of a CoA provides fundamental details about the this compound batch. This information is crucial for identification, traceability, and proper handling and storage.
| Parameter | Specification | Example Result |
| Product Name | This compound | This compound |
| CAS Number | 1246817-44-6 | 1246817-44-6 |
| Molecular Formula | C₂₅H₂₂D₃N₇O₃ | C₂₅H₂₂D₃N₇O₃ |
| Molecular Weight | 474.5 g/mol | 474.5 g/mol |
| Appearance | White to off-white solid | Off-white solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Identity and Purity Analysis
The identity and purity of the reference standard are the most critical aspects of a CoA. These are typically determined using a combination of chromatographic and spectroscopic techniques.
Identification by Mass Spectrometry
Methodology: Mass spectrometry (MS) is employed to confirm the molecular weight of this compound. The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation: The CoA will report that the mass spectrum conforms to the expected structure. For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 475.5.
| Test | Method | Specification | Example Result |
| Identity (Mass) | Mass Spectrometry (ESI+) | Conforms to structure | Conforms |
Purity by High-Performance Liquid Chromatography (HPLC)
Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of this compound. A C18 column is commonly used with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile. The detector wavelength is typically set at the UV maximum of Dabigatran, around 225 nm or 310 nm.
Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. A high percentage indicates a low level of impurities. The CoA will provide the purity as a percentage.
| Test | Method | Specification | Example Result |
| Purity (Chromatographic) | HPLC | ≥ 98.0% | 99.8% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₃)[1] | Conforms |
Impurity Profile
Controlling impurities is crucial for a reference standard. The CoA may list known and unknown impurities and their levels.
Related Substances by HPLC
Methodology: The same HPLC method used for purity analysis is employed to separate and quantify any related substances. These can be starting materials, by-products of the synthesis, or degradation products.
Data Interpretation: Each impurity is reported as a percentage of the total peak area. The total impurities should be below a specified limit.
| Impurity | Retention Time (min) | Specification | Example Result |
| Impurity A | 8.5 | ≤ 0.15% | 0.05% |
| Impurity B | 12.1 | ≤ 0.15% | Not Detected |
| Any Unknown Impurity | - | ≤ 0.10% | 0.08% |
| Total Impurities | - | ≤ 0.5% | 0.13% |
Residual Solvents
Residual solvents are organic volatile chemicals used in the manufacturing process. Their levels are strictly controlled due to their potential toxicity.
Methodology: The analysis of residual solvents is typically performed using headspace gas chromatography (GC-HS) with a flame ionization detector (FID). The sample is heated in a sealed vial, and the vapor is injected into the GC system.
Data Interpretation: The concentration of each residual solvent is reported in parts per million (ppm) and must be below the limits defined by regulatory guidelines such as ICH Q3C.
| Solvent | ICH Class | Specification (ppm) | Example Result (ppm) |
| Methanol | 2 | ≤ 3000 | < 50 |
| Dichloromethane | 2 | ≤ 600 | < 10 |
| Toluene | 2 | ≤ 890 | < 20 |
| Acetone | 3 | ≤ 5000 | < 100 |
Water Content
The presence of water can affect the stability and accurate weighing of the reference standard.
Methodology: The water content is determined by Karl Fischer titration, a highly specific and accurate method for water determination.
Data Interpretation: The result is expressed as a weight percentage (% w/w).
| Test | Method | Specification | Example Result |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Experimental Protocols
HPLC Method for Purity and Impurities
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
GC-HS Method for Residual Solvents
-
Column: DB-624, 30 m x 0.53 mm, 3 µm
-
Carrier Gas: Helium
-
Oven Temperature: 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Headspace Vial Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
Karl Fischer Titration for Water Content
-
Titrator: Volumetric Karl Fischer Titrator
-
Reagent: Commercially available Karl Fischer reagent
-
Solvent: Anhydrous Methanol
-
Procedure: A known weight of the this compound sample is dissolved in the anhydrous methanol and titrated with the Karl Fischer reagent to a potentiometric endpoint.
Visualization of the Certificate of Analysis Workflow
Signaling Pathway of Dabigatran's Anticoagulant Action
This comprehensive guide provides the necessary tools for researchers, scientists, and drug development professionals to accurately interpret a this compound Certificate of Analysis. By understanding the methodologies and the significance of the data presented, users can confidently employ this critical reference standard in their research, ensuring the integrity and validity of their findings.
References
Methodological & Application
Application Note: High-Throughput Quantification of Dabigatran in Human Plasma using Dabigatran-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dabigatran in human plasma. The method utilizes a stable isotope-labeled internal standard, Dabigatran-d3, to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure, enabling high-throughput analysis. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring research, and other drug development applications.
Introduction
Dabigatran is a direct thrombin inhibitor widely used as an anticoagulant.[1] Accurate and reliable measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical research. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the integrity of the analytical results. This document provides a detailed protocol for the quantification of dabigatran in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Dabigatran reference standard
-
Acetonitrile (LC-MS grade)[2]
-
Methanol (LC-MS grade)[5]
-
Formic acid (LC-MS grade)[5]
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source[1][2]
Sample Preparation
A protein precipitation method is employed for the extraction of dabigatran and the internal standard from human plasma.[5]
-
Allow all solutions and plasma samples to thaw to room temperature.
-
Spike 50 µL of human plasma with 150 µL of acetonitrile containing the this compound internal standard.[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 5 minutes at room temperature.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Alternatively, a solid-phase extraction (SPE) can be utilized for cleaner sample extracts.[6][7][9]
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column.[1][7]
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][2]
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dabigatran | 472.2 | 289.1 | 30 |
| This compound | 475.2 | 292.1 | 30 |
Note: MRM transitions for Dabigatran have been reported as 472.3 → 289.1[1] and for a deuterated standard (d4) as 476 → 293.[6][9] The values presented here are representative and should be optimized for the specific instrument used.
Data Presentation
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 500 ng/mL.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dabigatran | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical performance.
Visualizations
Caption: Experimental workflow for the quantification of dabigatran in human plasma.
Caption: Logical relationship of quantification using an internal standard.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of dabigatran in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and drug development that require the precise measurement of dabigatran concentrations.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: Quantification of Dabigatran in Human Plasma by UPLC-MS/MS using Dabigatran-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Dabigatran in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Dabigatran-d3, for accurate and precise quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Dabigatran.
Introduction
Dabigatran is a direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2] Accurate measurement of its concentration in plasma is crucial for clinical research and drug development. This UPLC-MS/MS method provides high selectivity and sensitivity for the determination of Dabigatran in a complex biological matrix like human plasma. The use of this compound as an internal standard (IS) compensates for potential matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[3][4]
Experimental Workflow
The overall experimental workflow for the quantification of Dabigatran in human plasma is depicted below.
Figure 1: Experimental workflow for the quantification of Dabigatran in human plasma.
Mechanism of Action of Dabigatran
Dabigatran is a direct thrombin inhibitor. It binds to the active site of thrombin, both free and fibrin-bound, thereby preventing the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This action inhibits the formation of blood clots.
Figure 2: Simplified diagram of the mechanism of action of Dabigatran.
Detailed Experimental Protocol
Materials and Reagents
-
Dabigatran reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Dabigatran and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dabigatran stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
To 50 µL of human plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
For calibration standards, add the appropriate volume of the Dabigatran working solution. For unknown samples, add 10 µL of 50:50 (v/v) methanol:water.
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.[5][6][7]
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Mass Spectrometer
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Dabigatran and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dabigatran | 472.2 | 289.1 | 100 | 35 |
| This compound | 475.2 | 292.1 | 100 | 35 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Analysis and Quantification
The concentration of Dabigatran in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Method Validation Summary
A full method validation should be performed according to the FDA or other relevant regulatory guidelines.[10] The following tables summarize typical performance characteristics of this method.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1.0 - 500 ng/mL[3][9] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low QC | 3.0 | < 10 | < 10 | 90 - 110 |
| Mid QC | 75 | < 10 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. The values presented are typical and should be established during method validation.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Dabigatran in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in a research or clinical development setting.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clinichrom.com [clinichrom.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]
- 9. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dabigatran-d3 in Preclinical Pharmacokinetic Studies
Application Note & Protocol
Introduction
Dabigatran, the active form of the prodrug dabigatran etexilate, is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. Preclinical pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities. The use of a stable isotope-labeled internal standard, such as Dabigatran-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The similar physicochemical properties of the deuterated internal standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1] This document provides a detailed protocol for the use of this compound in preclinical pharmacokinetic studies.
Core Principles
The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known concentration of this compound is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at an early stage of sample preparation.[2] Since this compound is chemically identical to dabigatran but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, correcting for potential matrix effects and variations in extraction recovery and instrument response.
Experimental Protocols
Preclinical Animal Study Design
A typical preclinical pharmacokinetic study of dabigatran etexilate would involve the following steps:
-
Animal Models: Common species for preclinical pharmacokinetic studies of anticoagulants include rats, rabbits, and dogs.[3][4]
-
Dosing: Dabigatran etexilate is administered orally to the animals. The dosage will depend on the specific study objectives. For example, a single oral administration of 15 mg/kg has been used in rats.
-
Sample Collection: Blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile. Typical time points might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[4]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., citrate) and centrifuged to separate the plasma. The resulting plasma is stored frozen (e.g., at -80°C) until analysis.[2]
Bioanalytical Method: LC-MS/MS Quantification of Dabigatran
-
Dabigatran analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Control animal plasma
-
Stock Solutions: Prepare primary stock solutions of dabigatran and this compound in a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of working standard solutions of dabigatran by serial dilution of the stock solution with methanol:water (1:1, v/v) to prepare calibration standards.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.
-
-
Thaw plasma samples (calibration standards, QCs, and study samples) at room temperature.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add the working solution of the internal standard (this compound).[2]
-
Add 150 µL of acetonitrile containing the internal standard to precipitate plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 3 µL) of the supernatant into the LC-MS/MS system.[2]
The following are typical LC-MS/MS parameters that can be optimized for the analysis of dabigatran.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH Shield RP18, 2.1x50 mm, 1.7 µm)[2] |
| Mobile Phase A | 10 mM ammonium formate in water, pH 4.5[2] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[2] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient Elution | A suitable gradient to separate dabigatran from endogenous plasma components. |
| Column Temperature | 30 - 40°C |
| Injection Volume | 3 - 10 µL[2] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dabigatran: m/z 472 -> 289; this compound: m/z 475 -> 292[2] |
| Collision Energy | Optimized for the specific instrument and transitions. |
Data Analysis and Pharmacokinetic Parameter Calculation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of dabigatran to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of dabigatran in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis. These parameters include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
CL/F (Apparent total clearance)
-
Vd/F (Apparent volume of distribution)
-
Data Presentation
Bioanalytical Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for dabigatran quantification using a deuterated internal standard.
| Parameter | Typical Acceptance Criteria/Results |
| Linearity Range | 1 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | 85-115% (94.8% to 107.1% reported for a similar method) |
| Precision (%CV) | ≤ 15% (within 6% reported for a similar method) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte should be stable under typical laboratory conditions. |
Preclinical Pharmacokinetic Parameters of Dabigatran
The following table presents representative pharmacokinetic parameters of dabigatran from a preclinical study in rabbits after a single intravenous dose of 15 mg/kg.
| Pharmacokinetic Parameter | Value (Mean) |
| Clearance (CL) | 0.135 L/min/70 kg |
| Central Volume of Distribution (V1) | 12.3 L/70 kg |
| Peripheral Volume of Distribution (V2) | 30.1 L/70 kg |
| Intercompartment Clearance (Q) | 0.33 L/min/70 kg |
Data adapted from a study in New Zealand white rabbits.[6]
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Simplified metabolic pathway of Dabigatran Etexilate.
References
- 1. researchgate.net [researchgate.net]
- 2. endotell.ch [endotell.ch]
- 3. Preclinical Study on a Novel Fluoroderivative of Dabigatran Etexilate in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delayed concentration effect models for dabigatran anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry Methods for the Quantitative Analysis of Dabigatran-d3 in Human Plasma
Abstract
This application note provides a detailed protocol for the quantitative analysis of dabigatran, a direct thrombin inhibitor, and its deuterated internal standard, Dabigatran-d3, in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The method is intended for researchers, scientists, and drug development professionals requiring a sensitive, selective, and accurate bioanalytical assay. The protocol covers sample preparation, chromatographic separation, and HRMS data acquisition and processing. Representative quantitative data and validation parameters are presented to demonstrate the method's performance.
Introduction
Dabigatran is an oral anticoagulant that acts as a direct thrombin inhibitor.[1] It is the active form of the prodrug dabigatran etexilate and is widely used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[2] Accurate and precise measurement of dabigatran concentrations in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. High-resolution mass spectrometry (HRMS), utilizing technologies such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF), offers significant advantages for bioanalysis, including high selectivity due to accurate mass measurement, which reduces interferences from matrix components and metabolites.[3] This application note details a robust LC-HRMS method for the quantification of dabigatran, using this compound as the internal standard (IS), in human plasma.
Experimental
-
Dabigatran and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dabigatran and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Dabigatran stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol:water (50:50, v/v) to a final concentration of 50 ng/mL.
A protein precipitation (PPT) method is described below for its simplicity and high-throughput capability.
-
To 100 µL of plasma sample (blank, CC, or unknown), add 20 µL of the IS working solution (50 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex for 30 seconds and inject into the LC-HRMS system.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Mass Spectrometer: A Q-Exactive Orbitrap or a Q-TOF mass spectrometer.
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
Sheath Gas Flow: 40 units.
-
Auxiliary Gas Flow: 10 units.
HRMS Acquisition Parameters (Orbitrap Example):
-
Scan Mode: Full MS scan with data-independent acquisition (DIA) or targeted single ion monitoring (t-SIM). For quantification, a targeted approach is often preferred for optimal sensitivity.
-
Resolution: 70,000 FWHM at m/z 200.
-
Scan Range: m/z 100-800.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
Accurate Mass-to-Charge Ratios for Detection:
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) |
| Dabigatran | C25H25N7O3 | 471.2019 | 472.2091 |
| This compound | C25H22D3N7O3 | 474.2207 | 475.2279 |
Data processing for quantification should be performed by extracting the exact mass of the [M+H]+ ions for both Dabigatran and this compound with a narrow mass extraction window (e.g., ±5 ppm).
Method Validation and Performance
The following tables summarize typical quantitative performance data for LC-MS/MS methods for dabigatran, which can be expected to be comparable or exceeded by a validated LC-HRMS method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 600.0 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.46 µg/L (0.46 ng/mL) | [7] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | 1.0 | < 10 | 98 - 110 | < 10 | 95 - 105 | [5] |
| Low QC | 3.0 | < 5 | 95 - 105 | < 5 | 97 - 103 | [5] |
| Mid QC | 250 | < 4 | 98 - 102 | < 4 | 99 - 101 | [5] |
| High QC | 500 | < 3 | 99 - 101 | < 3 | 98 - 102 | [5] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship for internal standard-based quantification.
Conclusion
The described LC-HRMS method provides a robust and reliable approach for the quantification of this compound in human plasma. The high resolution and accurate mass capabilities of modern mass spectrometers ensure excellent selectivity and sensitivity, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The presented protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the representative performance data, offer a solid foundation for the implementation of this assay in a bioanalytical laboratory.
References
- 1. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The case for dosing dabigatran: how tailoring dose to patient renal function, weight and age could improve the benefit–risk ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Separation of Dabigatran and its Metabolites using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate, a prodrug, is an oral direct thrombin inhibitor widely used for the prevention of thromboembolic events. Following administration, it is rapidly converted to its active form, dabigatran. The primary metabolic pathway for dabigatran is glucuronidation, leading to the formation of active acylglucuronide metabolites.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document provides a detailed protocol for the separation and quantification of dabigatran and its major metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details a validated LC-MS/MS method for the simultaneous determination of dabigatran etexilate, dabigatran, and dabigatran acylglucuronide in human plasma.[3]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 800 µL of methanol containing the internal standard (e.g., [¹³C₆]-dabigatran at 2 ng/mL).[4]
-
Vortex the mixture for 2 minutes to precipitate proteins.[5]
-
Centrifuge the sample at 15,000 rpm for 5 minutes.[4]
-
Transfer 800 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[3][4]
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[3]
Liquid Chromatography Parameters
A variety of columns and mobile phases can be used for the separation. Below are two examples of effective chromatographic conditions.
Method 1: HPLC with C18 Column [3]
-
Column: Silica-based C18 reverse-phase column
-
Mobile Phase: Specific composition and gradient are not detailed in the abstract but would typically involve a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Injection Volume: Not specified.
-
Flow Rate: Not specified.
Method 2: UHPLC with C18 Column [6]
-
Column: Agilent Eclipse Plus C18, 3.5 µm, 50 mm × 2.1 mm
-
Mobile Phase A: Methanol/water (1:99, v/v) with 2.5 mM formic acid
-
Mobile Phase B: Methanol/water (99:1, v/v) with 2.5 mM formic acid
-
Gradient: 5% B (0-0.5 min), 100% B (0.51-2.0 min), 5% B (2.01-4.5 min)
-
Flow Rate: 0.40 mL/min
-
Injection Volume: Not specified.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the simultaneous analysis of dabigatran etexilate, dabigatran, and dabigatran acylglucuronide.[3]
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| Dabigatran Etexilate | Not Specified | > 0.999 |
| Dabigatran | Not Specified | > 0.999 |
| Dabigatran Acylglucuronide | Not Specified | > 0.999 |
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Dabigatran Etexilate | 3.84 - 9.79 | Not Specified | 95.84 - 109.44 | Not Specified |
| Dabigatran | 1.07 - 8.76 | Not Specified | 99.4 - 103.42 | Not Specified |
| Dabigatran Acylglucuronide | 2.56 - 4.51 | Not Specified | 98.37 - 104.42 | Not Specified |
Visualizations
Dabigatran Metabolism and Analysis Workflow
The following diagram illustrates the metabolic conversion of the prodrug dabigatran etexilate to its active form and subsequent metabolites, followed by the analytical workflow for their quantification.
References
- 1. Dabigatran acylglucuronide, the major human metabolite of dabigatran: in vitro formation, stability, and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Preparation of Dabigatran Calibration Standards and Quality Controls Using Dabigatran-d3 for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the preparation of calibration standards and quality control (QC) samples for the quantitative analysis of Dabigatran in biological matrices. The methodology employs Dabigatran-d3 as a stable isotope-labeled internal standard (IS), a critical component for accurate and precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of detailed experimental protocols, data presentation tables, and a workflow visualization aims to equip researchers with the necessary tools for reliable bioanalytical method development and routine therapeutic drug monitoring of Dabigatran.
Introduction
Dabigatran is a potent, direct thrombin inhibitor used as an oral anticoagulant to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. Accurate measurement of its concentration in biological fluids like plasma is essential for pharmacokinetic studies, bioequivalence research, and therapeutic drug monitoring in specific clinical situations.[1] LC-MS/MS has become the gold standard for this type of analysis due to its high specificity, sensitivity, and precision.[2]
A key challenge in LC-MS/MS-based bioanalysis is overcoming matrix effects and variability introduced during sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these issues. This compound is chemically identical to the analyte but has a different mass, allowing it to co-elute and experience similar ionization effects, thereby providing a reliable reference for quantification. This protocol outlines a systematic approach to preparing accurate calibration curves and quality control samples using this compound.
Materials and Reagents
-
Dabigatran Etexilate Mesylate reference standard
-
This compound (or other stable isotope-labeled variants like ¹³C₆-Dabigatran)[2][3][4]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water (Type I)
-
Drug-free, anticoagulated human plasma (e.g., K₂-EDTA)
-
Calibrated analytical balance
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials or 96-well plates
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental to the entire quantitative assay. All weighing should be performed on a calibrated analytical balance.
-
Primary Dabigatran Stock Solution (1 mg/mL):
-
Accurately weigh approximately 5 mg of Dabigatran Etexilate Mesylate.[5][6]
-
Transfer the powder to a 5 mL Class A volumetric flask.
-
Add approximately 4 mL of methanol and sonicate or vortex until completely dissolved.
-
Allow the solution to return to room temperature.
-
Bring the volume to the 5 mL mark with methanol.
-
Cap and invert the flask several times to ensure homogeneity.
-
Label clearly and store at -20°C.[3]
-
-
Primary this compound (Internal Standard) Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Transfer to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol, following steps 1.3-1.6 above.
-
Label clearly and store at -20°C.[3]
-
Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solutions. This approach minimizes pipetting errors.
-
Dabigatran Intermediate and Spiking Solutions:
-
Prepare a series of intermediate stocks by diluting the 1 mg/mL primary stock with a 50:50 (v/v) methanol:water mixture.
-
From these intermediates, prepare the final spiking solutions that will be used to create the calibration curve and QC samples. The concentrations of these spiking solutions should be chosen to achieve the final desired concentrations in the plasma matrix with a small spiking volume (typically ≤5% of the matrix volume) to avoid altering the matrix composition.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution (100 µg/mL) with a suitable solvent, often the protein precipitation solvent (e.g., acetonitrile or methanol), to a final concentration that provides a stable and appropriate response in the LC-MS/MS system.[3] A concentration of 100 ng/mL is a common starting point.
-
Preparation of Calibration Standards and Quality Controls
Calibration standards and QCs are prepared by spiking drug-free biological matrix. It is crucial to use separate stock dilutions for preparing calibrators and QCs to ensure an independent assessment of the curve's accuracy.
-
Aliquot the required volume of drug-free human plasma into appropriately labeled tubes.
-
Add a small, precise volume (e.g., 10 µL) of the appropriate Dabigatran spiking solution to the plasma to achieve the target concentrations listed in Table 1.
-
For the blank sample, add an equivalent volume of the dilution solvent (50:50 methanol:water).
-
Vortex each tube gently for 30 seconds after spiking.
-
Allow the samples to equilibrate for at least 15 minutes before proceeding with sample extraction.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Dabigatran from plasma samples.[1][7]
-
Aliquot 100 µL of each sample (Calibrator, QC, Blank, or Unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (e.g., 100 ng/mL this compound in acetonitrile). The IS is added with the precipitation solvent to ensure consistent delivery.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes a typical concentration range for the calibration standards and quality control samples. This range should be adjusted based on the specific sensitivity of the instrument and the expected concentrations in study samples. The calibration curve typically spans from 1 to 500 ng/mL.[8][9]
Table 1: Summary of Calibration Standard and Quality Control Concentrations
| Sample ID | Concentration (ng/mL) | Description |
| Blank | 0 | Matrix without Analyte or IS |
| Double Blank | 0 | Matrix with IS, without Analyte |
| CAL 1 | 1.0 | Lower Limit of Quantitation (LLOQ) |
| CAL 2 | 2.5 | Calibration Standard |
| CAL 3 | 10 | Calibration Standard |
| CAL 4 | 50 | Calibration Standard |
| CAL 5 | 100 | Calibration Standard |
| CAL 6 | 250 | Calibration Standard |
| CAL 7 | 400 | Calibration Standard |
| CAL 8 | 500 | Upper Limit of Quantitation (ULOQ) |
| QC Low | 3.0 | Low Quality Control |
| QC Medium | 200 | Medium Quality Control |
| QC High | 450 | High Quality Control |
Mandatory Visualizations
Caption: Bioanalytical workflow for Dabigatran quantification.
Conclusion
This application note provides a comprehensive protocol for preparing calibration standards and quality controls for the analysis of Dabigatran using this compound as an internal standard. Adherence to these detailed steps for solution preparation, sample spiking, and extraction is essential for developing a reliable and accurate LC-MS/MS method. The presented workflow and concentration table serve as a validated starting point for researchers in clinical and pharmaceutical settings, enabling them to achieve high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of Dabigatran. Method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed before analyzing clinical samples.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. endotell.ch [endotell.ch]
- 9. cda-amc.ca [cda-amc.ca]
Troubleshooting & Optimization
How to troubleshoot poor peak shape in Dabigatran chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Dabigatran, with a focus on addressing poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common problems in Dabigatran chromatography.
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for Dabigatran?
Poor peak shape in Dabigatran chromatography can arise from several factors, often related to its chemical nature as a basic compound or suboptimal analytical method parameters. Common causes include:
-
Secondary Interactions: Dabigatran, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of Dabigatran. An unsuitable pH can lead to inconsistent interactions with the stationary phase, causing peak tailing or fronting.[2][4]
-
Column Overload: Injecting too much sample can exceed the column's capacity, resulting in peak fronting or tailing.[3][4][5]
-
Poor Sample Solubility: If Dabigatran is not fully dissolved in the injection solvent, it can lead to peak fronting.[3]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases with a high pH, leading to a loss of performance and poor peak shape.[5][6]
-
System Suitability Issues: Problems with the HPLC system, such as dead volumes in fittings or a partially blocked column frit, can cause peak distortion for all analytes in the chromatogram.[1][5]
Q2: My Dabigatran peak is tailing. How can I fix this?
Peak tailing for Dabigatran is often due to secondary interactions with the column. Here are several strategies to address this issue:
-
Optimize Mobile Phase pH: Lowering the mobile phase pH (typically to around 2.5-4.5) can help to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with the basic Dabigatran molecule.[2][3]
-
Use a Modern, End-Capped Column: Employing a high-purity silica column with effective end-capping will reduce the number of available silanol groups, leading to improved peak symmetry.[3]
-
Add an Ionic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA), or an appropriate buffer like ammonium formate or potassium dihydrogen phosphate can help to mask the active sites on the stationary phase and improve peak shape.[7][8][9][10]
-
Reduce Sample Load: Injecting a smaller amount of your sample can prevent overloading the active sites on the column that contribute to tailing.[5]
Q3: My Dabigatran peak is fronting. What should I do?
Peak fronting is less common than tailing for basic compounds like Dabigatran but can occur under certain conditions:
-
Check Sample Solubility and Injection Solvent: Ensure your sample is completely dissolved in the injection solvent. Ideally, the injection solvent should be the same as or weaker than the mobile phase to prevent solvent effects that can cause peak distortion.[3] If Dabigatran is not dissolving well, a mixture of water and acetonitrile can be used as a diluent.[9]
-
Reduce Sample Concentration: High concentrations of the analyte can lead to column overload, which can manifest as peak fronting. Try diluting your sample and reinjecting.[4]
-
Inspect the Column: A void at the column inlet can cause peak fronting. This can be checked by reversing and flushing the column or by replacing it with a new one.[1][5]
Q4: All the peaks in my chromatogram, including Dabigatran, are showing poor shape. What is the likely cause?
When all peaks in a chromatogram are affected, the problem is likely related to the HPLC system or the column inlet rather than a specific chemical interaction.
-
Check for System Dead Volume: Ensure all fittings and tubing are properly connected and there are no gaps that could introduce dead volume and cause peak broadening.[1]
-
Inspect the Column Inlet Frit: A partially blocked frit at the column inlet can distort the sample band, leading to poor peak shape for all compounds. Backflushing the column may resolve this, but replacement is often necessary.[5]
-
Column Void: A void in the packing material at the head of the column can cause all peaks to be distorted.[1]
Experimental Protocols
Below are examples of chromatographic conditions that have been successfully used for the analysis of Dabigatran, providing a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm[7] | Phenomenex Kinetex EVO C18, 250 x 4.6mm, 5µ[11] | Zorbax SB C18, 150 x 4.6 mm, 3.5 µm[9] |
| Mobile Phase A | Ammonium formate buffer[7] | Triethylammonium phosphate buffer (pH 2.0)[11] | 0.02M Potassium dihydrogen phosphate (pH 4.5)[9] |
| Mobile Phase B | Acetonitrile[7] | Methanol:Acetonitrile (proportions vary)[11] | Acetonitrile[9] |
| Elution Mode | Gradient[7] | Isocratic[11] | Gradient[9] |
| Flow Rate | Not Specified | 0.6 mL/min[11] | 1.0 mL/min[9] |
| Detection Wavelength | 220 nm[7] | 254 nm[11] | 220 nm[9] |
| Column Temperature | Ambient[8] | Not Specified | 25°C[9] |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Diluent | Not Specified | Not Specified | Water:Acetonitrile (50:50 v/v)[9] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor peak shape in Dabigatran chromatography.
Caption: Troubleshooting workflow for poor peak shape in Dabigatran chromatography.
Caption: General experimental workflow for Dabigatran analysis.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 8. ijbpr.net [ijbpr.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
Technical Support Center: Overcoming Ion Suppression for Dabigatran in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues when analyzing Dabigatran in plasma samples.
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, leading to reduced analyte signal and compromising data accuracy and sensitivity.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for Dabigatran analysis.
Problem: Low or inconsistent Dabigatran signal intensity.
Possible Cause 1: Matrix Effects
Endogenous components in plasma, such as phospholipids, salts, and proteins, can co-elute with Dabigatran and interfere with its ionization in the mass spectrometer source.[1]
Solution:
-
Improve Sample Preparation: The choice of sample preparation method is critical in minimizing matrix effects. More rigorous cleanup procedures can significantly reduce interfering components.[2] Consider switching from a simple protein precipitation method to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[3]
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate Dabigatran from co-eluting matrix components.[4]
-
Modify the mobile phase composition or gradient profile.
-
Consider a different stationary phase.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Dabigatran (e.g., Dabigatran-d4 or ¹³C₆-Dabigatran) will experience similar ion suppression as the analyte, allowing for more accurate quantification.[5][6]
Possible Cause 2: Suboptimal Extraction Recovery
The chosen extraction method may not be efficiently recovering Dabigatran from the plasma matrix.
Solution:
-
Evaluate Extraction Efficiency: Determine the recovery of Dabigatran with your current method. Low recovery will directly impact signal intensity.
-
Optimize Extraction Protocol:
-
Protein Precipitation: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used.[7][8]
-
Liquid-Liquid Extraction: Optimize the pH of the aqueous phase and the choice of organic solvent.
-
Solid-Phase Extraction: Select the appropriate sorbent and optimize the wash and elution steps.[6][9]
-
Possible Cause 3: Instrument Parameters
The mass spectrometer settings may not be optimal for Dabigatran detection.
Solution:
-
Tune the Mass Spectrometer: Infuse a standard solution of Dabigatran to optimize parameters such as spray voltage, gas flows, and collision energy.
-
Check for Source Contamination: A dirty ion source can lead to poor ionization and signal suppression.[10] Regularly clean the ion source as part of routine maintenance.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low Dabigatran signal intensity.
Caption: Troubleshooting workflow for low Dabigatran signal.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing Dabigatran in plasma?
A1: The primary causes of ion suppression for Dabigatran in plasma are co-eluting endogenous matrix components, particularly phospholipids and salts, which interfere with the ionization process in the mass spectrometer's ion source.[1] High concentrations of these interfering substances can compete with Dabigatran for ionization, leading to a decreased signal.
Q2: How can I determine if ion suppression is affecting my Dabigatran analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Dabigatran solution is infused into the LC flow path after the analytical column. A blank plasma extract is then injected. Any dip in the constant Dabigatran signal indicates the elution of interfering components from the plasma matrix that are causing ion suppression.
Q3: Which sample preparation method is best for minimizing ion suppression for Dabigatran?
A3: While protein precipitation is a simple and fast method, it is often insufficient for removing all interfering matrix components and can be prone to ion suppression.[2] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample and reducing matrix effects.[3] The choice between SPE and LLE will depend on the specific requirements of the assay and the available resources.
Q4: What is the expected recovery for Dabigatran from plasma using different extraction methods?
A4: The recovery of Dabigatran can vary depending on the specific protocol used. Generally, you can expect the following:
-
Protein Precipitation: Recoveries can be variable and are often lower than other methods. One study showed mean recoveries of ≥98% after protein precipitation followed by further cleanup steps.[3][11]
-
Liquid-Liquid Extraction: LLE can provide good recoveries, often greater than 80%.
-
Solid-Phase Extraction: SPE typically offers high and consistent recoveries, often exceeding 90%.[6]
Q5: Should I use a stable isotope-labeled internal standard (SIL-IS) for Dabigatran analysis?
A5: Yes, using a SIL-IS (e.g., Dabigatran-d4 or ¹³C₆-Dabigatran) is highly recommended.[5][6] A SIL-IS co-elutes with Dabigatran and is affected by ion suppression in a similar manner. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the general performance characteristics of common sample preparation methods for Dabigatran analysis in plasma.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Component Removal | Low to Moderate | Moderate to High | High |
| Ion Suppression Potential | High | Moderate | Low |
| Analyte Recovery | Variable | Good to Excellent | Excellent and Consistent |
| Method Development Time | Short | Moderate | Moderate to Long |
| Cost per Sample | Low | Low to Moderate | High |
| Suitability for Automation | High | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol provides a basic method for the precipitation of proteins from plasma samples.
Materials:
-
Plasma sample containing Dabigatran
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing Dabigatran and transfer it to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure for the extraction of Dabigatran from plasma.
Materials:
-
Plasma sample containing Dabigatran
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
pH 7.4 phosphate buffer
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 100 µL of pH 7.4 phosphate buffer.
-
Add 600 µL of MTBE.
-
Vortex the mixture for 2 minutes to facilitate the extraction of Dabigatran into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a typical SPE procedure for cleaning up plasma samples for Dabigatran analysis using a mixed-mode cation exchange cartridge.
Materials:
-
Plasma sample containing Dabigatran
-
SPE cartridge (e.g., Oasis MCX)
-
Methanol
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Dabigatran from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for Dabigatran analysis from plasma, highlighting the different sample preparation options.
Caption: General workflow for Dabigatran analysis in plasma.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Measurement of apixaban, dabigatran, edoxaban and rivaroxaban in human plasma using automated online solid-phase extraction combined with ultra-performance liquid chromatography-tandem mass spectrometry and its comparison with coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Retention Time of Dabigatran-d3
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent retention times during the analysis of Dabigatran-d3 by liquid chromatography (LC). This resource provides troubleshooting guidance in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to illustrate the impact of various parameters on retention time.
Frequently Asked Questions (FAQs)
Q1: We are observing significant drift in the retention time of this compound during a batch analysis. What are the most likely causes?
A1: Retention time drift, a unidirectional change in retention time over a series of injections, is a common issue in HPLC analysis. For a basic compound like Dabigatran, the most probable causes are related to the mobile phase and the column.
-
Mobile Phase pH Instability: Dabigatran has multiple pKa values (approximately 4.0 and 6.7 for the basic centers), making its retention time highly sensitive to the mobile phase pH.[1] If the mobile phase is inadequately buffered, or if volatile acidic/basic modifiers (e.g., formic acid, ammonium hydroxide) evaporate over time, the pH can change, leading to a drift in retention time. For basic compounds like Dabigatran, an increase in mobile phase pH will decrease retention time as the compound becomes less protonated and more hydrophobic.[2][3][4][5]
-
Column Equilibration: Insufficient column equilibration with the mobile phase at the beginning of the analysis can cause retention time drift. This is particularly true if the mobile phase contains ion-pairing reagents or other additives that need time to establish equilibrium with the stationary phase.[6]
-
Column Temperature Fluctuation: A gradual change in the ambient laboratory temperature can affect the column temperature if a column oven is not used or is not functioning correctly. An increase in temperature generally leads to a decrease in retention time.[7]
-
Column Contamination: Accumulation of matrix components from the injected samples onto the column can alter the stationary phase chemistry over time, leading to retention time drift.[8]
Q2: The retention time of this compound is fluctuating randomly between injections. What should we investigate?
A2: Random fluctuations in retention time are often indicative of instrumental problems. The following areas should be systematically checked:
-
Pump Performance and Flow Rate Inconsistency: Issues with the HPLC pump, such as worn pump seals, faulty check valves, or the presence of air bubbles, can lead to an unstable flow rate.[8][9] A fluctuating flow rate will directly cause random variations in retention time.
-
System Leaks: A leak in the system, even a small one, can cause a drop in backpressure and a variable flow rate through the column, resulting in inconsistent retention times.[8]
-
Injector Issues: A malfunctioning autosampler injector, such as a worn rotor seal or a partially clogged needle, can lead to imprecise injection volumes and pressure fluctuations, affecting retention time reproducibility.
-
Mobile Phase Proportioning: For systems using online mixing of solvents (gradient or isocratic), problems with the proportioning valves can lead to inaccurate mobile phase composition and, consequently, fluctuating retention times.
Q3: Can the sample solvent affect the retention time of this compound?
A3: Yes, the composition of the solvent used to dissolve the sample can have a significant impact on peak shape and retention time. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to travel through the column faster initially, leading to a shorter and often distorted peak.[10] It is always recommended to dissolve the sample in a solvent that is as close in composition to the mobile phase as possible, or in a weaker solvent.[9]
Q4: We are using a deuterated internal standard (this compound). Shouldn't this correct for all retention time variability?
A4: While a stable isotope-labeled internal standard like this compound is the gold standard and can correct for many sources of variability (e.g., injection volume differences, matrix effects), it may not perfectly co-elute with the unlabeled analyte under all conditions. Deuteration can sometimes lead to slight differences in physicochemical properties, resulting in a small separation between the labeled and unlabeled compounds. This chromatographic shift, although usually minor, means that if there is a significant retention time drift, the internal standard may not fully compensate for the variability of the analyte, especially if the peak integration windows are narrow.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting inconsistent retention times for this compound.
Caption: A logical workflow for diagnosing inconsistent retention times.
Impact of Experimental Parameters on this compound Retention Time
The following tables provide illustrative quantitative data on how changes in key experimental parameters can affect the retention time of this compound.
Table 1: Effect of Mobile Phase pH
As a basic compound with pKa values around 4.0 and 6.7, the retention time of Dabigatran is highly dependent on the mobile phase pH.[1] In reversed-phase chromatography, a lower pH will lead to protonation of the basic functional groups, making the molecule more polar and resulting in a shorter retention time. Conversely, a higher pH will lead to a less charged, more hydrophobic molecule, resulting in a longer retention time.
| Mobile Phase pH | Retention Time (min) | Change from pH 3.5 | Peak Shape |
| 3.3 | 4.15 | -0.35 | Symmetrical |
| 3.5 (Optimized) | 4.50 | 0.00 | Symmetrical |
| 3.7 | 4.88 | +0.38 | Symmetrical |
| 4.0 | 5.52 | +1.02 | Minor Tailing |
Note: Data are illustrative and based on typical chromatographic behavior for a C18 column.
Table 2: Effect of Column Temperature
Increasing the column temperature generally decreases the viscosity of the mobile phase and increases the kinetic energy of the analyte molecules, leading to shorter retention times.[7]
| Column Temperature (°C) | Retention Time (min) | Change from 35°C | Backpressure (psi) |
| 30 | 4.75 | +0.25 | 2200 |
| 35 (Optimized) | 4.50 | 0.00 | 2000 |
| 40 | 4.28 | -0.22 | 1800 |
| 45 | 4.05 | -0.45 | 1600 |
Note: Data are illustrative and based on typical chromatographic behavior.
Experimental Protocol: LC-MS/MS Analysis of Dabigatran and this compound
This protocol is a representative method for the analysis of Dabigatran and its deuterated internal standard, this compound, in plasma samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard at a concentration of 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for injection.
LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Column | Zorbax SB C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dabigatran: 472.2 > 289.1; this compound: 475.2 > 292.1 |
System Suitability
Before running samples, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the retention time of this compound should be less than 2%.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between key experimental variables and their effect on the retention time of this compound.
Caption: Key variables and their impact on retention time.
References
- 1. tga.gov.au [tga.gov.au]
- 2. moravek.com [moravek.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC Troubleshooting—Retention Time Shift [restek.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
Technical Support Center: Optimizing Dabigatran-d3 Recovery
Welcome to the Technical Support Center for optimizing the recovery of Dabigatran-d3 during sample clean-up. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a deuterated form of Dabigatran, a direct thrombin inhibitor. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS).[1][2] Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. It mimics the behavior of the analyte (Dabigatran) during sample preparation and analysis, helping to correct for variability in extraction recovery and matrix effects.[3][4]
Q2: What are the common sample clean-up techniques for Dabigatran analysis?
The most frequently employed techniques for extracting Dabigatran and its internal standards from biological matrices (e.g., plasma) are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[1][5][6][7]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A selective method where the analyte is retained on a solid sorbent while interferences are washed away.[2][8]
Q3: What are the expected recovery rates for this compound?
Recovery of this compound can vary depending on the chosen clean-up method and optimization of the protocol. Generally, a good and reproducible recovery is more important than achieving 100% recovery.[9] Published methods report recoveries for Dabigatran and its internal standards to be in the range of 93-102%.[6]
Q4: How does the stability of Dabigatran affect its recovery?
Dabigatran is susceptible to hydrolysis. Therefore, sample handling and storage conditions are critical. It is recommended to process samples promptly or store them at -20°C or lower to minimize degradation and ensure accurate recovery.[2] Studies have shown that dabigatran is stable in plasma for at least 24 hours at room temperature and for extended periods when frozen.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample clean-up of this compound.
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Inappropriate Sorbent Selection: The SPE sorbent is not effectively retaining the analyte. | Dabigatran is a weakly basic compound. Consider using a mixed-mode cation exchange SPE sorbent for optimal retention. Reversed-phase sorbents like C18 can also be used, but pH adjustment of the sample is critical. |
| Improper Sample pH: The pH of the sample is not optimal for retention on the chosen sorbent. | For reversed-phase SPE, adjust the sample pH to be at least 2 units above the pKa of Dabigatran to ensure it is in its neutral form for better retention. For cation exchange SPE, a lower pH is required to ensure the analyte is charged. | |
| Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this can be achieved by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). For ion-exchange SPE, adjusting the pH or ionic strength of the elution buffer can improve recovery. | |
| Sample Overload: The capacity of the SPE cartridge has been exceeded. | Ensure the amount of sample loaded does not exceed the capacity of the sorbent bed. If necessary, use a larger SPE cartridge or dilute the sample. | |
| Drying of the Sorbent Bed: The sorbent bed dried out before sample loading, leading to inconsistent interactions. | Ensure the sorbent bed remains conditioned and equilibrated with the appropriate solvents just before loading the sample. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Incorrect Solvent Polarity: The extraction solvent does not have the appropriate polarity to efficiently partition the analyte. | Experiment with different organic solvents of varying polarities. For Dabigatran, a combination of a polar and a non-polar solvent might be effective. |
| Suboptimal pH of Aqueous Phase: The pH of the plasma sample is not facilitating the transfer of the analyte into the organic phase. | Adjust the pH of the aqueous phase to suppress the ionization of Dabigatran, making it more soluble in the organic solvent. | |
| Insufficient Mixing: Inadequate vortexing or mixing of the two phases leads to incomplete extraction. | Ensure thorough and consistent mixing of the aqueous and organic phases to maximize the surface area for extraction. | |
| Emulsion Formation: An emulsion has formed at the interface of the two liquid layers, trapping the analyte. | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of salt can also help. |
Issues with Protein Precipitation (PPT)
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Incomplete Protein Precipitation: Proteins are not fully precipitated, leading to co-precipitation of the analyte. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used (typically 3:1 or 4:1 v/v).[10] Adding a small amount of acid (e.g., formic acid) to the precipitation solvent can improve protein removal. |
| Analyte Adsorption to Precipitated Protein: this compound adsorbs to the protein pellet. | After adding the precipitation solvent, vortex the sample thoroughly to ensure complete denaturation and release of the analyte from protein binding. | |
| High Matrix Effects | Insufficient Clean-up: PPT is a non-selective technique, and endogenous components from the matrix can co-extract and cause ion suppression or enhancement in the mass spectrometer. | If matrix effects are significant, consider a more selective clean-up method like SPE or LLE.[11] |
Quantitative Data Summary
The following tables summarize reported recovery data for Dabigatran and its internal standards using different sample clean-up methods. Note that experimental conditions may vary between studies.
Table 1: Recovery Data for Protein Precipitation (PPT)
| Analyte/Internal Standard | Matrix | Precipitation Solvent | Mean Recovery (%) | Reference |
| Dabigatran | Human Plasma | Acetonitrile | 93 - 102 | [6] |
| This compound | Human Plasma | Methanol | Not explicitly stated, but method showed good accuracy | [1] |
| Dabigatran | Human Plasma | Acetonitrile | >98 | [12] |
Table 2: Recovery Data for Solid-Phase Extraction (SPE)
| Analyte/Internal Standard | Matrix | SPE Sorbent | Mean Recovery (%) | Reference |
| Dabigatran | Human Plasma | C18 | Not specified, but validated method | [2] |
| Dabigatran | Human Plasma | Not specified | 96 - 101 | [13] |
Table 3: Recovery Data for Liquid-Liquid Extraction (LLE)
| Analyte/Internal Standard | Matrix | Extraction Solvent | Mean Recovery (%) | Reference |
| Dabigatran | Human Plasma | Water-dichloromethane | Not specified, but validated method | [14] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline based on published methods.[1][5][6]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE clean-up.
-
Sorbent Selection:
-
Choose a suitable SPE sorbent (e.g., mixed-mode cation exchange or C18).
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences. The composition of the wash solvent will depend on the chosen sorbent.
-
-
Elution:
-
Elute the Dabigatran and this compound with a strong solvent.
-
-
Post-Elution Processing:
-
Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Workflow for this compound recovery using Protein Precipitation.
Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Dabigatran, Rivaroxaban, and Apixaban in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development, validation and application of a new HPLC-DAD method for simultaneous quantification of apixaban, dabigatran, edoxaban and rivaroxaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. justification of lower recovery - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of the direct oral anticoagulants apixaban, dabigatran, edoxaban, and rivaroxaban in human plasma using turbulent flow liquid chromatography with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved extraction protocol for therapeutic dabigatran monitoring using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Fine-tuning mass spectrometer settings for Dabigatran-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the fine-tuning of mass spectrometer settings for Dabigatran-d3 analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Dabigatran and this compound?
A1: The most commonly used precursor-product ion pairs (m/z) for Dabigatran and its deuterated internal standard, this compound, in positive electrospray ionization (ESI+) mode are:
Some methods have also reported the following transition for a d4 labeled standard:
-
Dabigatran-d4: 476 → 293[4]
Q2: What are the key mass spectrometer parameters to optimize for this compound analysis?
A2: Key parameters to optimize include collision energy (CE), cone voltage (or declustering potential), capillary voltage, source temperature, and gas flows (nebulizing and desolvation gases).[1] These parameters can vary significantly between different mass spectrometer models and should be optimized empirically for your specific instrument.
Q3: What type of chromatography is typically used for Dabigatran analysis?
A3: Reversed-phase liquid chromatography (LC) is the standard technique for separating Dabigatran and its metabolites. C18 or C8 columns are commonly used with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium formate modifier) and an organic solvent like acetonitrile or methanol.[4][5][6]
Q4: What are common sample preparation techniques for plasma samples containing Dabigatran?
A4: Common techniques include protein precipitation with acetonitrile or methanol[5][6] and solid-phase extraction (SPE).[4] The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Dabigatran/Dabigatran-d3 | Incorrect MRM transitions | Verify the precursor and product ions for your specific analytes. |
| Improper source conditions | Optimize capillary voltage, source temperature, and gas flows. | |
| Inefficient ionization | Ensure the mobile phase pH is appropriate for positive ionization (e.g., addition of 0.1% formic acid).[6] | |
| Clogged LC or MS system | Perform system maintenance and cleaning. | |
| Poor Peak Shape | Suboptimal chromatography | Optimize the mobile phase composition, gradient, and flow rate. |
| Column degradation | Replace the analytical column. | |
| Sample solvent issues | Ensure the sample is dissolved in a solvent compatible with the mobile phase. | |
| High Background Noise/Interference | Matrix effects | Improve sample cleanup (e.g., switch from protein precipitation to SPE). |
| Contaminated mobile phase or LC system | Use high-purity solvents and flush the system. | |
| Incorrect mass spectrometer settings | Optimize collision energy and other MS parameters to minimize fragmentation of interfering compounds. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation | Ensure precise and consistent execution of the sample preparation protocol. |
| Unstable instrument conditions | Allow the LC-MS/MS system to equilibrate before analysis. | |
| Analyte instability | Investigate the stability of Dabigatran in the sample matrix and during storage.[3] |
Mass Spectrometer Settings for Dabigatran Analysis
The following table summarizes typical mass spectrometer settings used for the analysis of Dabigatran and its deuterated internal standards. Note that these values should be used as a starting point and may require optimization for your specific instrument.
| Parameter | Dabigatran | This compound | Dabigatran-d4 | Reference |
| Precursor Ion (m/z) | 472.2 | 475.3 | 476.0 | [1][2][4] |
| Product Ion (m/z) | 289.1 | 292.2 | 293.0 | [1][2][4] |
| Cone Voltage (V) | 25 - 40 | Not specified | Not specified | [1] |
| Collision Energy (eV) | 20 - 35 | Not specified | Not specified | [1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[5]
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for this compound analysis.
References
- 1. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of dabigatran etexilate, intermediate metabolite and dabigatran in 50μL rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Dabigatran-d3 stock solutions
Technical Support Center: Dabigatran-d3
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability of this compound stock solutions. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid (powder)?
A1: this compound in its solid powder form is generally stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C. Under these conditions, suppliers suggest a shelf life of up to 3 years.[1][2]
Q2: How should I store this compound stock solutions for long-term use?
A2: For long-term stability, stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] Following this protocol, solutions can be stable for a period ranging from 6 months to 1 year.[2]
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in solvents such as 0.1 M HCl and DMSO.[2] The choice of solvent may depend on the specific requirements of your experiment. For solutions prepared in DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can introduce moisture and affect stability.[2]
Q4: What are the primary degradation pathways for Dabigatran and its derivatives?
A4: The parent compound, Dabigatran, and its prodrug, Dabigatran Etexilate, are susceptible to degradation under several conditions. The primary pathways include hydrolysis (both acidic and alkaline), thermal stress, and to a lesser extent, oxidation and photolysis.[3][4] Hydrolysis can lead to the cleavage of ester and carbamate groups, forming various degradation products.[3][5] While these studies were performed on the non-deuterated form, similar pathways are expected for this compound.
Q5: How does deuteration affect the stability of this compound compared to Dabigatran?
A5: Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This substitution is primarily used to create a stable isotope-labeled internal standard for mass spectrometry-based quantification.[2] While deuteration can sometimes alter metabolic profiles, it is not expected to significantly change the fundamental chemical stability of the molecule with respect to hydrolysis or thermal stress. Therefore, precautions taken for Dabigatran should also be applied to this compound.
Stability Data Summary
The following tables summarize the available stability data for this compound and its non-deuterated prodrug, Dabigatran Etexilate, under various conditions.
Table 1: Supplier-Recommended Storage and Stability for this compound
| Form | Storage Temperature | Recommended Duration | Source(s) |
|---|---|---|---|
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months - 1 year | [1][2] |
| In Solvent | -20°C | 1 month |[2] |
Table 2: Stability of Dabigatran Etexilate (Prodrug) Under Various Conditions
| Packaging/Condition | Storage Temperature | Relative Humidity | Duration | Percent Remaining | Source(s) |
|---|---|---|---|---|---|
| Manufacturer's Blister Pack | Room Temperature (~25°C) | Not Specified | 120 days | 100.4% | [6][7] |
| Unit-Dose Packaging | Room Temperature (~25°C) | Not Specified | 120 days | 98.7% | [6][7] |
| Repackaged in Dose Aid | 30°C | 75% RH | 14 days | 92.5% | [8] |
| Repackaged in Dose Aid | 30°C | 75% RH | 28 days | 71.6% | [8] |
| Repackaged in Dose Aid | Refrigerated | Not Specified | 28 days | 98.2% |[8] |
Troubleshooting Guide
Q: My analytical results show unexpected peaks or a rapid loss of the main this compound peak. What could be the cause?
A: This issue often points to degradation of the stock solution.
-
Potential Cause 1: Improper Storage. Repeated freeze-thaw cycles or storage at an inappropriate temperature (e.g., -20°C instead of -80°C) can accelerate degradation.
-
Solution: Always aliquot stock solutions into single-use vials and store them at -80°C. Prepare fresh solutions if degradation is suspected.
-
-
Potential Cause 2: Moisture Contamination. Dabigatran and its derivatives are susceptible to hydrolysis.[8] Moisture can be introduced from non-anhydrous solvents (especially DMSO), ambient air, or improper handling.
-
Solution: Use high-purity, anhydrous solvents. When using DMSO, use a newly opened bottle. Handle solutions quickly and cap vials tightly.
-
-
Potential Cause 3: pH Effects. The stability of Dabigatran can be pH-dependent. Extreme pH conditions during sample preparation or analysis can cause degradation.[3][4]
-
Solution: Ensure the pH of your sample diluent and mobile phase is controlled and appropriate for the molecule. A slightly acidic environment is generally favorable for Dabigatran's absorption and may enhance stability.[6]
-
Q: I am having difficulty dissolving this compound powder.
A: Solubility issues can arise from the properties of the compound or the solvent used.
-
Potential Cause 1: Incorrect Solvent. this compound has specific solubility characteristics.
-
Solution: MedChemExpress reports good solubility in 0.1 M HCl (12.5 mg/mL) and DMSO (10 mg/mL).[2] Ensure you are using an appropriate solvent.
-
-
Potential Cause 2: Insufficient Energy. The compound may require assistance to dissolve fully.
-
Solution: Gentle warming and sonication can aid dissolution. For DMSO, the supplier notes that ultrasonic treatment, warming, and pH adjustment may be necessary.[2]
-
Caption: Troubleshooting flowchart for identifying sources of this compound degradation.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol is adapted from standard laboratory procedures for preparing stock solutions for analytical standards.[6]
-
Materials:
-
This compound powder
-
HPLC-grade methanol or DMSO (anhydrous)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vials for storage
-
Sonicator
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the chosen solvent (e.g., methanol).
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add the solvent to the flask to bring the final volume to the 10 mL mark.
-
Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Aliquot the stock solution into amber, single-use vials (e.g., 200 µL per vial).
-
Store the aliquots at -80°C until use.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a representative protocol based on published methods for Dabigatran and its related substances.[8][9][10] It is designed to separate the parent compound from potential degradation products.
-
Instrumentation & Columns:
-
Reagents & Mobile Phase:
-
Mobile Phase A: Prepare an aqueous buffer. For example, dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC-grade water and adjust the pH to 3.0 with orthophosphoric acid.[10]
-
Mobile Phase B: HPLC-grade acetonitrile.[10]
-
Diluent: A mixture of water and acetonitrile (e.g., 70:30 v/v).[10]
-
-
Chromatographic Conditions:
-
Procedure for Stability Testing:
-
Prepare a fresh this compound working standard in the diluent from your stock solution.
-
Thaw one aliquot of your long-term storage sample. Dilute it to the same concentration as the working standard.
-
Inject the fresh standard to establish the initial retention time and peak area (Time 0).
-
Inject the stored sample.
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stored sample, which would indicate degradation.
-
Calculate the percentage of this compound remaining by comparing the peak area of the stored sample to the peak area of the freshly prepared standard.
-
Caption: Workflow for the preparation and long-term stability testing of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijbpr.net [ijbpr.net]
Identifying and eliminating sources of contamination in Dabigatran analysis
Welcome to the technical support center for Dabigatran analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate sources of contamination and interference during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in Dabigatran analysis?
A1: Contamination in Dabigatran analysis can be broadly categorized into three types:
-
Degradation Products: Dabigatran etexilate is susceptible to degradation under various stress conditions, including hydrolysis (both acidic and basic), oxidation, and exposure to heat and light.[1][2][3] These degradation products can co-elute with the parent drug or interfere with its quantification.
-
Chemical Contamination: This includes impurities from solvents, reagents, sample collection tubes, and lab equipment. General laboratory contaminants like dust and fibers can also be a source.[4][5] Proper cleaning procedures and the use of high-purity solvents are crucial.[6][7]
-
Cross-Contamination: This can occur from other samples or from carryover in the analytical instrument, such as the autosampler or the column in an LC-MS/MS system.[7]
Q2: How does sample handling and storage affect the stability of Dabigatran?
A2: Dabigatran etexilate's stability is highly dependent on storage conditions. The drug is particularly sensitive to moisture, which can accelerate hydrolytic degradation.[8][9] It is recommended to store samples in their original packaging with desiccant, protected from moisture, and at controlled temperatures (2-8 °C) and protected from light.[9][10] Forced degradation studies show significant degradation in acidic, basic, and oxidative conditions.[1][3][8]
Q3: Can other drugs or substances in a sample interfere with Dabigatran analysis?
A3: Yes. In a clinical or research setting, co-administered drugs can interfere with the analysis. For instance, in coagulation assays, substances like heparins can cause interference.[11] When using LC-MS/MS, it is crucial to develop a method that can chromatographically separate Dabigatran from its metabolites and any other potentially interfering substances that may be present in the biological matrix.[12][13] Drug interactions with P-gp inhibitors like amiodarone or verapamil can also increase Dabigatran concentrations in plasma samples.[14][15]
Q4: What are the most common degradation products of Dabigatran Etexilate?
A4: Dabigatran etexilate degrades through pathways like hydrolysis of its ester groups and other structural modifications. These degradation products can act as impurities in the analysis.[2] A summary of key degradation products (DP) identified under stress conditions is provided in the table below.
Troubleshooting Guides
Problem: I am seeing unexpected peaks in my chromatogram.
This is a common issue that can stem from multiple sources. The following guide and workflow can help you systematically identify the cause.
-
Identify the Source:
-
Is it in the blank? Inject a blank solvent. If the peak is present, the contamination is from your mobile phase, solvent, or the system itself (system contamination/carryover).
-
Is it in the matrix? Prepare and inject a blank matrix sample (e.g., plasma from a subject not taking the drug). If the peak appears, it's an endogenous substance from the matrix.
-
Is it only in the sample? If the peak only appears in the Dabigatran sample, it is likely a degradation product, a metabolite, or an impurity from the drug substance itself.[1][16]
-
-
Characterize the Peak: Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this m/z with known degradation products or metabolites of Dabigatran (see Table 1).[1][17]
-
Investigate and Eliminate:
-
System/Solvent Contamination: Use fresh, high-purity solvents and flush the entire LC system. Implement rigorous cleaning procedures for all lab equipment.[4][6]
-
Carryover: Implement a robust needle wash protocol in your autosampler settings, using a strong organic solvent.
-
Degradation: Review your sample handling and storage procedures. Ensure samples are protected from light, moisture, and excessive heat.[8][9] Consider performing a forced degradation study to confirm if the peak corresponds to a known degradant.
-
Caption: Workflow for identifying the source of unexpected peaks.
Problem: My results show poor reproducibility or low analyte recovery.
Inconsistent results often point to issues in sample preparation or instrument variability.
-
Evaluate Sample Preparation: The extraction process is critical for consistent recovery. Solid-phase extraction (SPE) is a common and reliable method for Dabigatran from biological fluids.[12][18] Ensure that every step, from protein precipitation to elution, is performed consistently. Use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[12][18]
-
Check Instrument Performance:
-
System Suitability: Before running a batch, always perform a system suitability test to check for column performance, retention time stability, and detector sensitivity.[5]
-
Calibration Curve: Ensure your calibration curve is linear (r² > 0.99) and covers the expected concentration range of your samples.[8][18]
-
-
Review Storage and Handling: As mentioned, Dabigatran is sensitive to degradation. Inconsistent storage times or conditions between samples can lead to variable degradation and thus, poor reproducibility.[8]
Data and Protocols
Quantitative Data Tables
Table 1: Common Degradation Products (DP) of Dabigatran Etexilate under Stress Conditions
| Degradation Product (DP) | Stress Condition(s) | Observed [M+H]⁺ m/z | Reference |
| Dabigatran (Active Moiety) | Hydrolysis (Acidic, Basic) | 472.2 | [2] |
| DP1 | Thermal | 500.2 | [19] |
| DP2 | Thermal | 264.1 | [19] |
| BIBR 1087 | Hydrolysis | 559.3 | [2] |
| BIBR 951 | Hydrolysis | 601.3 | [2] |
Table 2: Example LC-MS/MS Parameters for Dabigatran Analysis
| Parameter | Setting 1 | Setting 2 |
| LC Column | GL Sciences Ace C18 (150 x 4.6 mm, 5 µm)[12] | Peerless basic C8 (150 x 4.6 mm, 5 µm)[18] |
| Mobile Phase | 2 mM ammonium formate:methanol:acetonitrile (20:40:40 v/v/v)[12] | Acetonitrile: 5 mM ammonium formate: Methanol and 0.2% formic acid (30:20:50, v/v/v)[18] |
| Flow Rate | Not Specified | 1.0 mL/min[18] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[12] | Multiple Reaction Monitoring (MRM)[18] |
| Ionization | Positive Electrospray (ESI+)[13] | Positive Electrospray (ESI+)[13] |
| MRM Transition | Dabigatran: 472.2 → 289.1[12] | Dabigatran: 472.0 → 289.0[18] |
| Internal Standard | Dabigatran ¹³C₆ (478.2 → 295.2)[12] | Dabigatran D₄ (476.0 → 293.0)[18] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common methods for extracting Dabigatran from human plasma.[12][18]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a centrifuge tube, add 50 µL of internal standard solution (e.g., Dabigatran-D4 in methanol).
-
Add 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute Dabigatran and the internal standard with 1 mL of mobile phase (or a high-organic solvent like 90% methanol).
-
-
Final Step:
-
Collect the eluate and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
-
Caption: Key areas for preventing contamination in analysis.
Protocol 2: Forced Degradation Study
To identify potential degradation products, a forced degradation study can be performed on a standard solution of Dabigatran etexilate.[3][8]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Dabigatran etexilate in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix stock solution with an equal volume of 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1N NaOH. Incubate at room temperature for 30 minutes. Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a solid state at 90°C for 48 hours. Reconstitute in solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS/MS to identify and characterize any new peaks that appear.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. golighthouse.com [golighthouse.com]
- 7. How to Prevent Cross-Contamination Fast - [pharmuni.com]
- 8. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dabigatran-related serious medication errors: an analysis using data from VigiBase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. actascientific.com [actascientific.com]
- 18. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Technical Support Center: Deuterated Internal Standards in Bioanalysis
Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated internal standards (IS)?
The most frequently encountered issues with deuterated internal standards in bioanalysis include:
-
Isotopic Instability (Back-Exchange): Deuterium atoms can be unstable and exchange with protons from the surrounding solvent or biological matrix. This is particularly common when deuterium is placed on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[1] This exchange can lead to a loss of the isotopic label, compromising the accuracy of the analysis.[2]
-
Chromatographic Shift: The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties, such as its lipophilicity.[3] This can cause a slight difference in retention time between the analyte and its deuterated internal standard on a chromatographic column.[4][5]
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, the presence of co-eluting components from the biological matrix can affect the ionization of the analyte and the internal standard differently.[6][7] This is especially problematic if there is a chromatographic shift between the two compounds.[8][9]
-
Isotopic Purity and Cross-Talk: Deuterated internal standards may contain a small percentage of the unlabeled analyte as an impurity.[10] This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[11]
-
Altered Fragmentation Patterns: The presence of deuterium can sometimes change the fragmentation pattern of a molecule in the mass spectrometer, which needs to be accounted for during method development.[12]
Q2: Why does my deuterated internal standard have a different retention time than my analyte?
Deuteration can lead to a chromatographic shift due to the "deuterium isotope effect."[3] This effect is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced by the slightly larger and more electron-donating deuterium atom.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[13]
Q3: Can a deuterated internal standard completely eliminate matrix effects?
While deuterated internal standards are considered the "gold standard" for compensating for matrix effects, they may not always eliminate them completely.[12][14] If the analyte and the deuterated internal standard do not co-elute perfectly, they can be affected differently by ion suppression or enhancement from co-eluting matrix components.[8][9] This phenomenon is known as "differential matrix effects."[7]
Q4: What is isotopic back-exchange and how can I prevent it?
Isotopic back-exchange is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent.[1][2] To minimize this:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions within the molecule. Avoid placing labels on heteroatoms (O, N, S) or on carbons alpha to a carbonyl group.[1]
-
pH Control: Avoid exposing the deuterated standard to strongly acidic or basic conditions, which can catalyze the exchange.[15]
-
Alternative Isotopes: When possible, consider using internal standards labeled with more stable isotopes like 13C or 15N, as they are not susceptible to exchange.[1]
Troubleshooting Guides
Problem 1: Poor Accuracy and Precision in QC Samples
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Assess Co-elution: Carefully examine the chromatograms to confirm if the analyte and deuterated IS peaks are perfectly co-eluting. Even a small shift can lead to differential ionization effects. 2. Perform a Matrix Effect Experiment: Use the post-extraction spike method (see Experimental Protocols) to quantify the matrix effect on both the analyte and the IS in at least six different lots of the biological matrix. 3. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution. 4. Improve Sample Preparation: Employ a more rigorous sample clean-up procedure to remove interfering matrix components. |
| Isotopic Instability | 1. Evaluate IS Stability: Incubate the deuterated IS in the biological matrix at the same conditions as your sample preparation and analysis. Analyze the sample to check for any loss of the deuterium label. 2. Check Label Position: Review the structure of your deuterated IS to ensure the labels are in stable positions. 3. Consider a Different IS: If instability is confirmed, switch to a more stable deuterated IS or one labeled with 13C or 15N. |
Problem 2: Non-linear Calibration Curve, Especially at the LLOQ
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity in the Internal Standard | 1. Assess Isotopic Purity: Determine the isotopic purity of your deuterated IS using high-resolution mass spectrometry (see Experimental Protocols). 2. Evaluate IS Contribution: Analyze a blank sample spiked only with the deuterated IS to check for any signal at the analyte's mass transition. The response should be less than 20% of the LLOQ response for the analyte.[10] 3. Use a Higher Purity IS: If significant impurity is detected, obtain a new batch of the deuterated IS with higher isotopic purity. |
| Cross-Talk Between Analyte and IS | 1. Check Mass Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the IS. 2. Increase Mass Difference: Ideally, the mass difference between the analyte and the deuterated IS should be at least 3 Da to minimize isotopic overlap. |
Data Presentation
Table 1: Impact of Internal Standard on Assay Accuracy and Precision in Different Cannabis Matrices
This table illustrates how the use of a deuterated internal standard can significantly improve the accuracy and precision of pesticide analysis across various complex matrices.
| Analyte | Matrix | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy (%) | RSD (%) | ||
| Imidacloprid | Cannabis Oil | 35 | >50 |
| Gummy Bear | 110 | >50 | |
| Cannabis Flower | 60 | >50 | |
| Topical Cream | 95 | >50 |
Data adapted from a study on pesticide analysis in cannabis matrices.[16] Accuracy values without an internal standard could differ by more than 60%, with RSDs exceeding 50%. With a deuterated IS, accuracy was within 25% and RSDs were below 20%.[16]
Table 2: Chromatographic Retention Time Shifts of Deuterated Peptides in UPLC
This table shows the median retention time shifts observed for deuterated peptides compared to their non-deuterated counterparts in an ultra-performance liquid chromatography (UPLC) system.
| Comparison | Median Retention Time Shift (seconds) |
| Light vs. Intermediate Labeled Peptides | 2.0 |
| Light vs. Heavy Labeled Peptides | 2.9 |
Data from a study on dimethyl-labeled E. coli tryptic digests.[15] The median peak width in this study was approximately 7 seconds, meaning the retention time shift was a significant portion of the peak width.[15]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This method quantitatively evaluates the extent of ion suppression or enhancement on the analyte and internal standard.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
Analyte and deuterated internal standard stock solutions
-
Mobile phase and reconstitution solvent
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and IS into the extracted matrix supernatant at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction at the same low and high concentrations.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) x 100
-
Interpretation:
-
An MF value of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
The IS-normalized MF (MF of analyte / MF of IS) should be close to 1.0.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify at which points in the chromatogram matrix effects are most pronounced.
Materials:
-
Syringe pump
-
T-connector
-
Analyte and IS stock solutions
-
Blank extracted matrix
Procedure:
-
Set up the Infusion: Infuse a solution of the analyte and IS at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer inlet using a T-connector.
-
Establish a Stable Baseline: Allow the infusion to continue until a stable signal for the analyte and IS is observed.
-
Inject Blank Matrix Extract: Inject an extracted blank matrix sample onto the LC column.
-
Monitor the Signal: Observe the infused signal for any dips (ion suppression) or spikes (ion enhancement) as the components of the blank matrix elute from the column.
Interpretation: This provides a "matrix effect profile" of the chromatogram, indicating retention times where co-eluting matrix components cause ion suppression or enhancement. The chromatographic method can then be optimized to ensure the analyte and IS do not elute in these regions.
Mandatory Visualizations
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Troubleshooting flowchart for inaccurate results with deuterated IS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 11. researchgate.net [researchgate.net]
- 12. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. fda.gov [fda.gov]
- 15. biotage.com [biotage.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Bioanalysis of Dabigatran and Dabigatran-d3
Welcome to the technical support center for the bioanalysis of Dabigatran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of Dabigatran using its deuterated internal standard, Dabigatran-d3.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected recovery for this compound compared to Dabigatran. What are the potential causes?
A1: Differential recovery between an analyte and its deuterated internal standard can stem from several factors. For Dabigatran and this compound, potential causes include:
-
Matrix Effects: Variations in the composition of biological samples (e.g., plasma, urine) can lead to differential ion suppression or enhancement between Dabigatran and this compound in the mass spectrometer source.[1]
-
Chromatographic Separation: A slight difference in retention time between Dabigatran and this compound, known as the deuterium isotope effect, can expose them to different matrix components as they elute, causing differential matrix effects.[2]
-
Extraction Efficiency: The choice of sample preparation method (e.g., protein precipitation, solid-phase extraction) may lead to different extraction efficiencies for the analyte and the internal standard.
-
Metabolite Contribution: Dabigatran is metabolized into active acylglucuronide conjugates.[3] If the analytical method does not account for the potential conversion of these metabolites back to Dabigatran, it could be misinterpreted as a recovery issue. The deuterated internal standard will not account for the formation of non-deuterated Dabigatran from its metabolites.
-
Stability of this compound: While generally stable, issues with the stability of deuterated internal standards have been reported, which could lead to lower recovery.
Q2: How can we investigate if matrix effects are causing the differential recovery?
A2: To assess matrix effects, you can perform a post-extraction addition experiment. This involves comparing the response of the analyte and internal standard in a clean solution to their response when spiked into an extracted blank matrix. A significant difference in the signal indicates the presence of matrix effects.[1]
Q3: What is the recommended sample preparation method to minimize differential recovery?
A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) are commonly used for Dabigatran analysis.[4]
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile or methanol.[5] However, it may result in a dirtier extract, potentially leading to more significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE generally provides a cleaner extract, which can minimize matrix effects. Different SPE sorbents (e.g., C18, mixed-mode) can be tested to optimize the recovery of both Dabigatran and this compound.
The choice between PPT and SPE depends on the complexity of your matrix and the sensitivity required. It is crucial to validate the chosen method to ensure consistent recovery for both the analyte and the internal standard.
Q4: Could the formation of Dabigatran glucuronides be a factor in the observed recovery differences?
A4: Yes, this is a critical consideration. Dabigatran forms active acylglucuronide metabolites.[3] If these metabolites are unstable and convert back to Dabigatran during sample preparation or analysis, this will increase the apparent concentration of Dabigatran without a corresponding increase in this compound. To address this, consider:
-
Enzymatic hydrolysis (using β-glucuronidase) to convert all glucuronides to the parent drug before extraction.
-
Using a validated method that has been shown to be free from interference from the glucuronide metabolites.
Troubleshooting Guides
Guide 1: Low Recovery of this compound
Symptom: The peak area of this compound is consistently and significantly lower than expected across samples and standards.
| Potential Cause | Troubleshooting Step |
| Pipetting or Dilution Error | Verify the concentration of the this compound stock solution and ensure accurate pipetting during the preparation of the internal standard working solution and its addition to samples. |
| Degradation of Internal Standard | Prepare a fresh stock solution of this compound. Evaluate the stability of the internal standard under the same storage and processing conditions as the samples. |
| Suboptimal Extraction | Optimize the sample preparation method. If using protein precipitation, try different organic solvents (acetonitrile vs. methanol) or solvent-to-plasma ratios. If using SPE, evaluate different sorbents, wash solutions, and elution solvents. |
| Mass Spectrometer Issues | Infuse a solution of this compound directly into the mass spectrometer to check for appropriate signal intensity and stability. Clean the ion source and check for any blockages. |
Guide 2: Inconsistent Recovery of this compound Relative to Dabigatran
Symptom: The ratio of this compound to Dabigatran peak areas is highly variable across different samples.
| Potential Cause | Troubleshooting Step |
| Differential Matrix Effects | Perform a matrix effect study using multiple sources of blank matrix. If significant and variable matrix effects are observed, further optimize the sample cleanup procedure. Consider using a more rigorous extraction method like SPE. |
| Chromatographic Separation | Modify the chromatographic conditions to ensure co-elution of Dabigatran and this compound. Adjusting the gradient, mobile phase composition, or column chemistry can help minimize separation.[2] |
| Metabolite Interference | Investigate the potential for in-source conversion of Dabigatran glucuronides to Dabigatran. This can be done by analyzing samples with and without a hydrolysis step. |
| Sample Collection and Handling | Ensure consistent sample collection and handling procedures. Factors such as the type of anticoagulant used and storage conditions can impact analyte stability and recovery. |
Experimental Protocols
LC-MS/MS Method for the Quantification of Dabigatran in Human Plasma
This protocol is a synthesis of commonly employed methods for Dabigatran analysis.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dabigatran: 472.2 > 289.2 (Quantifier), 472.2 > 324.2 (Qualifier)
-
This compound: 475.2 > 292.2
-
Quantitative Data Summary
| Parameter | Dabigatran | This compound |
| Precursor Ion (m/z) | 472.2 | 475.2 |
| Product Ion (m/z) | 289.2 | 292.2 |
| Typical Retention Time | 2.5 min | 2.5 min |
Visualizations
Caption: Potential causes of differential recovery between Dabigatran and this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved extraction protocol for therapeutic dabigatran monitoring using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for a Dabigatran LC-MS/MS Assay
This guide provides a comprehensive overview of the essential method validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the anticoagulant drug Dabigatran, in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4][5] It is intended for researchers, scientists, and drug development professionals to ensure the reliability, and consistency of bioanalytical data.
Experimental Workflow for Method Validation
The validation of a bioanalytical method is a critical process to ensure that the method is suitable for its intended purpose.[1][3] The following diagram illustrates the typical workflow for validating an LC-MS/MS assay for Dabigatran.
Caption: Workflow for Dabigatran LC-MS/MS method validation.
Comparison of Method Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters, their recommended acceptance criteria based on regulatory guidelines, and example data from published Dabigatran LC-MS/MS methods.
Table 1: Core Validation Parameters
| Parameter | Acceptance Criteria (ICH M10) | Example Method A (Published Data)[6] | Example Method B (Hypothetical) |
| Selectivity | No significant interference at the retention time of the analyte and IS. Response in blank samples should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[7][8] | No interfering peaks observed in 6 different blank plasma sources. | No significant interference observed in 8 different blank plasma sources. |
| Sensitivity (LLOQ) | Analyte response at LLOQ should be at least 5 times the blank response. Accuracy within ±20% of nominal value; Precision ≤20%. | 1.0 ng/mL | 0.5 ng/mL |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | CV of matrix factor <10% | CV of matrix factor <12% |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). | r² > 0.999 over a range of 1.0 - 500 ng/mL | r² > 0.998 over a range of 0.5 - 1000 ng/mL |
| Recovery | Consistent and reproducible. | 85-95% | 88-98% |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria (ICH M10) | Example Method A (Published Data)[6] | Example Method B (Hypothetical) |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ). | 99.4 - 103.42% | 97.5 - 105.2% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ). | 95.84 - 109.44% | 98.1 - 104.5% |
| Intra-day Precision (CV) | ≤15% (≤20% at LLOQ). | 1.07 - 8.76% | 2.5 - 7.8% |
| Inter-day Precision (CV) | ≤15% (≤20% at LLOQ). | 3.84 - 9.79% | 3.1 - 8.2% |
Table 3: Stability
| Stability Type | Storage Condition | Acceptance Criteria (ICH M10) | Example Method A (Published Data)[9] | Example Method B (Hypothetical) |
| Short-term (Bench-top) | Room temperature for 17 hours | Mean concentration within ±15% of nominal. | Stable | Stable for 24 hours |
| Long-term | -20°C for 22 days | Mean concentration within ±15% of nominal. | Stable | Stable for 30 days at -80°C |
| Freeze-Thaw | 6 cycles | Mean concentration within ±15% of nominal. | Stable | Stable for 5 cycles |
| Post-preparative (Autosampler) | 4°C for 24 hours | Mean concentration within ±15% of nominal. | Stable | Stable for 48 hours |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Spike one set of these blank samples with the analyte at the Lower Limit of Quantification (LLOQ) and another set with the internal standard (IS).
-
Analyze the samples and evaluate for any interfering peaks at the retention times of Dabigatran and the IS.
-
The response of any interfering peak in the blank samples should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[8]
-
Sensitivity (LLOQ)
-
Objective: To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]
-
Protocol:
-
Prepare a set of samples at the proposed LLOQ concentration.
-
Analyze these samples over at least three separate runs.
-
The analyte response at the LLOQ must be at least five times the response of a blank sample.
-
The precision (%CV) should not exceed 20%, and the accuracy should be within 20% of the nominal concentration.[7]
-
Matrix Effect
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and IS.
-
Protocol:
-
Prepare two sets of samples at low and high concentrations.
-
Set 1: Spike the analyte and IS into the post-extraction blank matrix.
-
Set 2: Spike the analyte and IS into a neat solution.
-
Calculate the matrix factor by comparing the peak areas of the analyte in the post-extraction spiked samples to those in the neat solution.
-
The IS-normalized matrix factor is then calculated. The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-day (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day (between-run) accuracy and precision, analyze the QC samples in at least three different runs on two or more days.
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Use low and high concentration QC samples for stability evaluation.
-
Bench-top stability: Keep samples at room temperature for a specified period before processing.
-
Freeze-thaw stability: Subject samples to multiple freeze-thaw cycles.
-
Long-term stability: Store samples at a specified temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-preparative stability: Keep processed samples in the autosampler for a specified period before injection.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Logical Relationships in Method Validation
The following diagram illustrates the logical dependencies between different validation parameters. A robust and reliable method is built upon the successful validation of these interconnected elements.
Caption: Interdependencies of bioanalytical method validation parameters.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. worldwide.com [worldwide.com]
- 5. capa.org.tw [capa.org.tw]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Dabigatran Bioanalysis: A Comparative Guide to Dabigatran-d3 and ¹³C-Labeled Dabigatran as Internal Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for the quantification of Dabigatran: Dabigatran-d3 and ¹³C-labeled Dabigatran.
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting variability in sample preparation and analysis. By closely mimicking the physicochemical properties of the analyte, SIL-ISs can compensate for fluctuations in extraction recovery and matrix effects, leading to more accurate and precise results. However, the choice of isotope label—deuterium (²H or d) versus carbon-13 (¹³C)—can significantly impact assay performance.
This guide delves into the theoretical advantages and practical performance of this compound and ¹³C-labeled Dabigatran, supported by available experimental data, to aid researchers in selecting the optimal internal standard for their specific needs.
Theoretical Considerations: Deuterium vs. Carbon-13 Labeling
While both deuterated and ¹³C-labeled compounds are effective as internal standards, ¹³C-labeling is often considered superior for several key reasons:
-
Chromatographic Co-elution: Deuterium is heavier than hydrogen, and this mass difference can sometimes lead to a slight change in the physicochemical properties of the molecule. This "isotope effect" can cause the deuterated internal standard to have a slightly different retention time than the unlabeled analyte in liquid chromatography. If the analyte and internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, leading to inaccurate quantification. In contrast, the mass difference between ¹²C and ¹³C is smaller, and ¹³C-labeled internal standards are much more likely to co-elute perfectly with the analyte, ensuring more reliable correction for matrix effects.
-
Chemical Stability: Deuterium atoms, particularly when located at exchangeable positions on a molecule (e.g., on a hydroxyl or amine group), can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix. This back-exchange can compromise the isotopic purity of the internal standard and lead to quantification errors. Carbon-13 labels are incorporated into the stable carbon backbone of the molecule and are not susceptible to exchange, ensuring the isotopic integrity of the standard throughout the analytical process.
Performance Data: this compound vs. ¹³C-Labeled Dabigatran
Table 1: Comparison of Bioanalytical Performance
| Performance Parameter | This compound | ¹³C-Labeled Dabigatran (¹³C₆) |
| Recovery | Data not explicitly detailed in reviewed literature, but methods are validated according to regulatory guidelines. | 76%[1] |
| Matrix Effect | Method validated, implying matrix effect was assessed and deemed acceptable. | Method validated, implying matrix effect was assessed and deemed acceptable.[2] |
| Stability | Method validated according to FDA guidelines, indicating acceptable stability.[3][4] | Stable in plasma for 17 hours on a laboratory bench, 24 hours in an injector, through six freeze-thaw cycles, and for 7 days and 22 hours at -20 ± 5 ºC. |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the assessment of key internal standard performance parameters, based on standard bioanalytical method validation guidelines.
Matrix Effect Assessment
The matrix effect is evaluated to ensure that components in the biological matrix (e.g., plasma) do not interfere with the ionization of the analyte or the internal standard, which could lead to inaccurate results.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the mobile phase or a neat solution.
-
Set B: Blank plasma extract spiked with the analyte and internal standard.
-
Set C: Blank plasma spiked with the analyte and internal standard, then subjected to the full extraction procedure.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A).
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/internal standard in Set B) / (Peak area ratio of analyte/internal standard in Set A).
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across different lots of the biological matrix should be ≤15%.
Recovery Assessment
Recovery experiments determine the efficiency of the extraction process in recovering the analyte and the internal standard from the biological matrix.
Protocol:
-
Prepare two sets of samples:
-
Set C: Blank plasma spiked with the analyte and internal standard, then subjected to the full extraction procedure.
-
Set B: Blank plasma extract spiked with the analyte and internal standard.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Recovery: Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100.
-
Calculate the Recovery of the Internal Standard using the same formula.
-
Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The recovery of the internal standard should be similar to that of the analyte.
Stability Assessment
Stability experiments are conducted to ensure that the analyte and internal standard do not degrade in the biological matrix under various storage and handling conditions.
Protocol:
-
Bench-Top Stability: Analyze spiked plasma samples kept at room temperature for a specified period (e.g., 17 hours).
-
Freeze-Thaw Stability: Analyze spiked plasma samples after subjecting them to multiple freeze-thaw cycles (e.g., six cycles).
-
Autosampler Stability: Analyze extracted samples that have been stored in the autosampler for a specified period (e.g., 24 hours).
-
Long-Term Stability: Analyze spiked plasma samples that have been stored at a low temperature (e.g., -20°C) for an extended period (e.g., 7 days).
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating internal standard performance.
Caption: Comparison of this compound and 13C-labeled Dabigatran.
Conclusion and Recommendation
Based on established principles of bioanalysis and the available data, ¹³C-labeled Dabigatran is the recommended internal standard for the quantitative analysis of Dabigatran in biological matrices. Its superior isotopic stability and the high likelihood of co-elution with the unlabeled analyte provide a greater degree of confidence in the accuracy and robustness of the bioanalytical method.
While this compound can be a suitable alternative, particularly when cost and availability are primary concerns, it is crucial to thoroughly validate its performance. Researchers using a deuterated internal standard should pay close attention to the potential for chromatographic separation from the analyte and verify the isotopic stability under the specific conditions of their assay.
Ultimately, the choice of internal standard should be guided by a thorough risk assessment and a comprehensive validation that demonstrates its suitability for the intended purpose, ensuring the generation of high-quality, reliable data in drug development and research.
References
Comparing analytical performance of different internal standards for Dabigatran
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods for quantifying Dabigatran. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability and improving the accuracy and precision of the results.
This guide provides an objective comparison of the analytical performance of different internal standards used for the quantification of Dabigatran in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented is a synthesis of findings from various published studies.
Comparative Analytical Performance of Internal Standards
The choice of an internal standard significantly impacts the key validation parameters of a bioanalytical method. The most common types of internal standards for LC-MS/MS analysis are stable isotope-labeled (SIL) analogs of the analyte, which are considered the "gold standard," and structurally similar or unrelated compounds. Here, we compare the performance of Dabigatran-d3, Dabigatran-¹³C₆, and Sertraline.
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix Effect (%) | Linearity (r²) |
| This compound | Stable Isotope-Labeled | 89.8 - 104.4[1] | Within-run: <5.6Between-run: <3.9[1] | Not explicitly stated | Not explicitly stated | >0.99[2] |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | 99.4 - 103.42[3][4] | Intra-day: 1.07 - 8.76Inter-day: Not explicitly stated[3][4] | 85 - 105[5] | 88 - 102 (when corrected with IS)[5] | >0.999[3] |
| Sertraline | Structurally Unrelated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
The following sections detail the typical methodologies employed in the bioanalysis of Dabigatran.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Dabigatran and the internal standard from plasma is protein precipitation.
-
To a 1.00 mL aliquot of plasma, add 100 µL of the internal standard solution (e.g., 500.00 ng/mL).
-
Add 200 µL of acetate buffer (pH 5.0) and vortex for 2 minutes.
-
Perform protein precipitation by adding 1.5 mL of acetonitrile.
-
Centrifuge the mixture at 4000 rpm for 2 minutes at 2°C.[6]
-
Carefully transfer the supernatant for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for quantification.
-
Column: ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm)[1] or similar.
-
Mobile Phase: A gradient mixture of 10mM ammonium formate and methanol is often used.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Ionization: Positive electrospray ionization (ESI+).[1]
-
MRM Transitions:
Visualizing the Workflow and Comparison
To better understand the experimental process and the logic of comparison, the following diagrams are provided.
Discussion
Based on the available data, stable isotope-labeled internal standards, such as This compound and Dabigatran-¹³C₆ , are the preferred choice for the bioanalysis of Dabigatran. They exhibit high accuracy and precision, and effectively compensate for matrix effects and variability in recovery.[1][5] The use of a SIL-IS is considered best practice in regulated bioanalysis as it co-elutes with the analyte, providing the most effective normalization.
While structurally unrelated compounds like Sertraline can be used, they may not fully compensate for variations in sample preparation and matrix effects that specifically affect Dabigatran. The validation for such an internal standard must be exceptionally rigorous to demonstrate its suitability.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Dabigatran Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Dabigatran, a direct thrombin inhibitor, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data and detailed protocols.
The landscape of Dabigatran quantification is dominated by two primary methodologies: state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) and traditional coagulation assays. While LC-MS/MS is widely considered the gold standard for its specificity and sensitivity, coagulation assays offer a more accessible and rapid alternative for assessing the anticoagulant effect.[1][2] This guide delves into a cross-validation of these methods, presenting their performance characteristics and the experimental workflows involved.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Dabigatran quantification hinges on the specific requirements of the study, balancing the need for precision and accuracy with considerations of sample throughput and cost. Below is a summary of the performance of various validated methods.
| Method | Principle | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Key Advantages | Key Limitations |
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | 1.19 - 475[3] | Intra-day: < 4%, Inter-day: < 9%[4] | 98.33 - 110.12%[5] | High specificity and sensitivity, considered the "gold standard"[1][2] | Requires expensive equipment and specialized expertise[2] |
| HPLC-UV | Chromatographic separation with UV detection | 1.25 - 10 µg/mL[6] | < 2%[7] | 99.7% (assay)[7] | Widely available, cost-effective | Lower sensitivity compared to MS detection[6] |
| Dilute Thrombin Time (dTT) | Measures the time to clot formation after addition of dilute thrombin | Good correlation with LC-MS/MS[1] | - | Good agreement with LC-MS/MS[8] | Reflects anticoagulant activity, readily automated | Reagent variability can affect results[2] |
| Ecarin Clotting Time (ECT) | Measures time to clot formation after activation with ecarin | Linear correlation over a broad range[9] | - | Accurately identifies therapeutic levels[9] | Specific for direct thrombin inhibitors | Not as widely available as other coagulation assays |
| Ecarin Chromogenic Assay (ECA) | Spectrophotometric measurement of thrombin generation | Linear correlation with dabigatran levels[9] | - | Accurately identifies therapeutic levels[9] | Can be automated, good for a wide range of concentrations | Less common than clotting-based assays |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot formation through the intrinsic and common pathways | Curvilinear dose-response, flattens at ~200 ng/mL[2] | - | Can provide a qualitative assessment[10] | Widely available screening test | Insensitive at therapeutic concentrations, reagent dependent[2][9] |
Mechanism of Action of Dabigatran
Dabigatran is a direct thrombin inhibitor that binds to both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This action effectively blocks the final step of blood clot formation.
Figure 1. Mechanism of action of Dabigatran as a direct thrombin inhibitor.
Experimental Protocols
UPLC-MS/MS Method for Dabigatran Quantification
This protocol outlines a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry method for the quantification of Dabigatran in human plasma.[3][11]
1. Sample Preparation:
-
A simple protein precipitation step is commonly used for plasma samples.[11]
-
To 100 µL of plasma, add a precipitating agent such as methanol or acetonitrile.[3]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C18 or C8, is typically used.[3][11]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).[11]
-
Flow Rate: A typical flow rate is around 0.25 to 0.4 mL/min.[3]
-
Injection Volume: A small injection volume, usually 1-5 µL, is used.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is used.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[12]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Dabigatran and an internal standard (e.g., ¹³C₆-Dabigatran).[11] For Dabigatran, a common transition is m/z 472.3 → 289.1.[12]
Figure 2. Experimental workflow for Dabigatran quantification by UPLC-MS/MS.
Dilute Thrombin Time (dTT) Assay
The dTT assay is a functional coagulation test that can be calibrated to quantify Dabigatran concentrations.[1]
1. Reagent Preparation:
-
Prepare Dabigatran calibrators and quality control samples in pooled normal plasma.
-
A dilute thrombin reagent is used.
2. Assay Procedure:
-
Pre-warm the patient plasma samples, calibrators, and controls to 37°C.
-
Add a specific volume of the sample to a cuvette.
-
Initiate the clotting reaction by adding the pre-warmed dilute thrombin reagent.
-
The time to clot formation is measured by an automated coagulation analyzer.
3. Calibration and Quantification:
-
A calibration curve is generated by plotting the clotting times of the calibrators against their known Dabigatran concentrations.
-
The Dabigatran concentration in patient samples is determined by interpolating their clotting times from the calibration curve.
Conclusion
The cross-validation of analytical methods for Dabigatran quantification reveals a trade-off between the high specificity and sensitivity of LC-MS/MS and the accessibility and functional relevance of coagulation assays. While UPLC-MS/MS remains the definitive method for precise quantification in research and clinical trials, calibrated coagulation assays such as the dilute Thrombin Time and Ecarin Clotting Time offer valuable and reliable alternatives for therapeutic drug monitoring in clinical practice.[1][9] The choice of method should be guided by the specific analytical requirements, available resources, and the clinical context.
References
- 1. myadlm.org [myadlm.org]
- 2. Laboratory Monitoring of Direct Oral Anticoagulants (DOACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. iajpr.com [iajpr.com]
- 8. Determination of dabigatran, rivaroxaban and apixaban by ultra-performance liquid chromatography - tandem mass spectrometry (UPLC-MS/MS) and coagulation assays for therapy monitoring of novel direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coagulation Testing For New Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Quantification of Dabigatran
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of dabigatran, a direct thrombin inhibitor, is crucial in specific clinical scenarios, such as managing bleeding events, urgent surgical interventions, or suspected non-adherence. However, significant variability in dabigatran quantification has been observed between laboratories, posing a challenge for consistent patient management. This guide provides an objective comparison of the performance of common analytical methods for dabigatran quantification, supported by experimental data from proficiency testing programs and external quality assessments.
Data Presentation: Inter-laboratory Variability of Dabigatran Quantification
The following table summarizes the inter-laboratory variability, expressed as the coefficient of variation (CV), for the most frequently employed dabigatran quantification assays: the diluted thrombin time (dTT) and the ecarin chromogenic assay (ECA). Data is derived from the College of American Pathologists (CAP) proficiency testing surveys.[1][2][3] An overall inter-laboratory variability from an international external quality assessment program is also included.[4][5]
| Dabigatran Concentration (ng/mL) | Analytical Method | Inter-laboratory Coefficient of Variation (CV) |
| ~100 | Ecarin Chromogenic Assay (ECA) | 7.5% to 29.1% |
| Diluted Thrombin Time (dTT) | 11.6% to 17.2% | |
| ~200 | Ecarin Chromogenic Assay (ECA) | 6.3% to 15.5% |
| Diluted Thrombin Time (dTT) | 9.3% to 12.3% | |
| ~400 | Ecarin Chromogenic Assay (ECA) | 6.8% to 9.0% |
| Diluted Thrombin Time (dTT) | 7.1% to 11.2% | |
| Overall | All Methods (External Quality Assessment) | ~10% |
Key Observations:
-
Inter-laboratory variability is generally higher at lower dabigatran concentrations for both ECA and dTT assays.[1][3]
-
The dTT method appears to have better overall inter-laboratory agreement (lower CVs) compared to the ECA method, particularly at lower concentrations.[1][2][3]
-
Despite the variability, dedicated commercial assays for dabigatran demonstrate a good correlation with the reference method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and are considered reliable for clinical use.[6]
-
An international external quality assessment program reported a small overall inter-laboratory variability of 10% for dabigatran, suggesting that with standardized procedures, good agreement can be achieved.[4][5]
Experimental Protocols
Accurate and reproducible quantification of dabigatran relies on meticulous adherence to validated experimental protocols. Below are detailed methodologies for the principal assays.
1. Sample Collection and Processing (Applicable to all methods)
-
Specimen Type: Venous blood.
-
Collection Tube: 3 or 5 mL blue top tube containing 3.2% sodium citrate.
-
Processing:
-
Centrifuge the sample at 3,600g for 2 minutes at room temperature immediately after collection.
-
Carefully aspirate the platelet-poor plasma (PPP).
-
For immediate analysis, maintain the plasma at room temperature.
-
For delayed analysis, the plasma should be frozen at -20°C or -80°C. The specimen must be processed by the laboratory within 6 hours of collection if not frozen.[7]
-
2. Diluted Thrombin Time (dTT) Assay
The dTT assay measures the time to clot formation after the addition of a standardized amount of thrombin to diluted patient plasma. The presence of dabigatran prolongs the clotting time in a concentration-dependent manner.
-
Principle: Dabigatran directly inhibits thrombin. In the dTT assay, patient plasma is diluted to bring the dabigatran concentration into the linear range of the assay. A known amount of thrombin is added, and the time to fibrin clot formation is measured.
-
Methodology:
-
Patient plasma is diluted (e.g., 1:3 or 1:10) with a specific buffer (e.g., imidazole buffer) or pooled normal plasma.[7][8]
-
A standardized human calcium thrombin reagent (approximately 5 NIH units) is added to the diluted plasma.[8]
-
The time to clot formation is measured in seconds using a coagulometer.
-
The dabigatran concentration is determined by comparing the clotting time to a calibration curve generated using known concentrations of dabigatran.[7]
-
3. Ecarin Chromogenic Assay (ECA)
The ECA utilizes the snake venom enzyme ecarin to activate prothrombin to meizothrombin. Dabigatran inhibits meizothrombin, and the residual meizothrombin activity is measured using a chromogenic substrate.
-
Principle: Ecarin, from the venom of the saw-scaled viper (Echis carinatus), converts prothrombin to meizothrombin.[9] Dabigatran, a direct thrombin inhibitor, also inhibits meizothrombin. The amount of residual meizothrombin is inversely proportional to the dabigatran concentration and is quantified by the cleavage of a chromogenic substrate.
-
Methodology:
-
Patient plasma is incubated with ecarin, leading to the formation of meizothrombin.
-
Dabigatran present in the plasma inhibits a portion of the generated meizothrombin.
-
A chromogenic substrate for meizothrombin is added.
-
The rate of color development is measured spectrophotometrically and is inversely proportional to the dabigatran concentration.
-
The concentration is calculated from a calibration curve prepared with known dabigatran concentrations.
-
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for dabigatran quantification due to its high specificity and sensitivity.[9]
-
Principle: This method separates dabigatran from other plasma components using liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
-
Methodology:
-
Sample Preparation: Dabigatran and a stable isotope-labeled internal standard are extracted from the plasma, typically using solid-phase extraction or protein precipitation with acetonitrile.[10][11]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C8 or C18) with a mobile phase containing components like acetonitrile, methanol, and ammonium formate.[10][12]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Dabigatran is ionized (typically using positive electrospray ionization) and specific precursor-to-product ion transitions are monitored (e.g., m/z 472.3 → 289.1 for dabigatran).[11][12]
-
Quantification: The dabigatran concentration is determined by comparing the ratio of the peak area of dabigatran to that of the internal standard against a calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for dabigatran quantification and the signaling pathway of dabigatran's anticoagulant action.
Caption: Experimental workflow for Dabigatran quantification.
Caption: Dabigatran's mechanism of action in the coagulation cascade.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 4. ecat.nl [ecat.nl]
- 5. International external quality assessment for measurements of direct oral anticoagulants: results and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on laboratory measurements of Dabigatran: Smart specific and calibrated dedicated assays for measuring anti-IIa activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabigatran Level | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 8. fritsmafactor.com [fritsmafactor.com]
- 9. myadlm.org [myadlm.org]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Accuracy and Precision of the Dabigatran-d3 Method for Quantification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of dabigatran, a direct thrombin inhibitor, is paramount in both clinical and research settings. This guide provides a comprehensive comparison of the dabigatran-d3 method, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach, with other alternative analytical techniques. The inclusion of a deuterated internal standard, this compound, in the LC-MS/MS method is a key element for enhancing its accuracy and precision.
Performance Comparison of Analytical Methods
The this compound LC-MS/MS method is widely regarded as the gold standard for its high sensitivity and specificity.[1] However, various other methods are employed for dabigatran quantification, each with its own set of performance characteristics. The following table summarizes the key performance data from various studies.
| Method | Principle | Accuracy (%) | Precision (CV%) | Linearity Range (ng/mL) | LOQ (ng/mL) |
| This compound LC-MS/MS | Mass Spectrometry | 95.84 - 109.44[2] | 1.07 - 9.79[2] | 1.016 - 304.025[3] | 1.09 |
| Hemoclot Thrombin Inhibitors (HTI) | Clotting Assay | - | Intra-assay: 2.2, Inter-assay: 5.3 | - | ~20[4] |
| Direct Thrombin Inhibitor Assay (DTI) | Chromogenic | Good for both QC levels[5][6] | Good for both QC levels[5][6] | - | 7 - 82[5][6] |
| STA-ECA II | Clotting Assay | Good for both QC levels[5][6] | Good for both QC levels[5][6] | - | 4 - 52[5][6] |
| Technoclot DTI | Clotting Assay | Good for both QC levels[5][6] | Good for both QC levels[5][6] | - | - |
| RP-HPLC | Chromatography | 90 - 110 | 1.25 | 10,000 - 30,000[7] | 3.32[7] |
Note: Accuracy and precision values can vary between laboratories and studies. The data presented here is a representation from the cited literature. QC denotes Quality Control. LOQ is the Limit of Quantification.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and reproducing these analytical methods.
This compound LC-MS/MS Method
This method involves the extraction of dabigatran and the internal standard (this compound) from a biological matrix, followed by chromatographic separation and mass spectrometric detection.
1. Sample Preparation (Solid Phase Extraction):
-
To a 100 µL plasma sample, add 10 µL of this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of 2 mM ammonium formate in water and a mixture of methanol and acetonitrile.[3]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Alternative Methods: A Brief Overview
-
Hemoclot Thrombin Inhibitors (HTI): This is a clotting-based assay that measures the effect of dabigatran on the thrombin-induced clotting of fibrinogen. The clotting time is proportional to the dabigatran concentration.
-
Direct Thrombin Inhibitor (DTI) Assay: This is a chromogenic assay where a known amount of thrombin is added to the plasma sample. The residual thrombin activity, after inhibition by dabigatran, is measured by the cleavage of a chromogenic substrate. The color intensity is inversely proportional to the dabigatran concentration.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates dabigatran from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. Quantification is typically performed using a UV detector.
Visualizing the this compound Method Workflow
The following diagram illustrates the key steps involved in the this compound LC-MS/MS analytical workflow.
Caption: Workflow of the this compound LC-MS/MS method.
Signaling Pathway and Logical Relationships
The logical relationship in the quantification process relies on the principle of isotope dilution mass spectrometry.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. An update on laboratory measurements of Dabigatran: Smart specific and calibrated dedicated assays for measuring anti-IIa activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cda-amc.ca [cda-amc.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparison of five specific assays for determination of dabigatran plasma concentrations in patients enrolled in the START-Laboratory Register - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Suitability of Dabigatran-d3 Across Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioanalytical studies, the precise quantification of therapeutic agents in various biological matrices is paramount. Dabigatran, a direct thrombin inhibitor, is widely prescribed as an anticoagulant, making the reliability of its measurement critical for both clinical monitoring and drug development research. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects. This guide provides a comprehensive evaluation of Dabigatran-d3 as an internal standard for the quantification of Dabigatran across different biological matrices, comparing its performance with alternative methods and providing detailed experimental data to support its suitability.
Performance of this compound in Key Biological Matrices
The suitability of an internal standard is determined by its ability to mimic the analytical behavior of the analyte of interest without interfering with its measurement. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery.
Plasma: The Primary Matrix
Human plasma is the most common matrix for monitoring Dabigatran levels. Numerous validated LC-MS/MS methods have been published demonstrating the successful use of isotopically labeled internal standards, including this compound, for accurate quantification.
Table 1: Performance Characteristics of Dabigatran Quantification in Human Plasma using this compound as an Internal Standard
| Parameter | Reported Performance | Citation |
| Linearity Range | 1.0 - 1000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 10% | [1] |
| Inter-day Precision (%CV) | < 10% | [1] |
| Accuracy (%Bias) | < ±10% | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L | [1] |
| Absolute Recovery | 93% - 102% | [1] |
Urine: A Key Excretion Route
As Dabigatran is primarily excreted unchanged in the urine, its quantification in this matrix is crucial for understanding its pharmacokinetics.
Table 2: Performance Characteristics of Dabigatran Quantification in Human Urine (Data extrapolated from plasma studies and general knowledge of bioanalytical methods)
| Parameter | Expected Performance |
| Linearity Range | Wide, adaptable to expected concentrations |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Matrix Effect | Potential for significant matrix effects, requiring careful validation |
Tissue Homogenates: Assessing Distribution
Determining drug concentrations in tissues is vital for preclinical studies to understand tissue distribution and potential accumulation. While specific comparative data for this compound in various tissue homogenates is limited in publicly available literature, the principles of its use remain the same. The complexity of the matrix necessitates rigorous method development and validation to ensure accurate quantification.
Comparison with Alternative Internal Standards and Methods
While this compound is a commonly used internal standard, other isotopically labeled versions, such as ¹³C₆-Dabigatran, are also utilized. The choice between a deuterated and a ¹³C-labeled standard can have implications for the analysis. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte, which could potentially impact the accuracy of quantification if not properly addressed during method validation. ¹³C-labeled standards, on the other hand, are less prone to this effect and are often considered a superior choice, though they may be more expensive.
Beyond LC-MS/MS with internal standards, other methods are used for Dabigatran quantification, particularly in clinical settings.
Table 3: Comparison of Analytical Methods for Dabigatran Quantification in Plasma
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection | High specificity, sensitivity, and accuracy. Considered the "gold standard".[2] | Requires specialized equipment and expertise. |
| Clotting Assays (e.g., dTT, ECT) | Measures the effect of Dabigatran on blood coagulation time. | Widely available in clinical labs, rapid results. | Can be affected by other coagulation factors and may show variability at low concentrations.[2] |
| Chromogenic Substrate Assays | Measures the inhibition of a specific enzyme by Dabigatran. | Good correlation with LC-MS/MS, can be automated. | May have limitations in the lower quantification range and can be more expensive than clotting assays. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of Dabigatran in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation (A Common and Rapid Method)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
References
- 1. Measurement of dabigatran plasma concentrations by calibrated thrombin clotting time in comparison to LC-MS/MS in human volunteers on dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
HPLC vs. UPLC for Dabigatran Analysis: A Performance Comparison
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and efficient quantification of pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Dabigatran, a direct thrombin inhibitor. The following sections detail the experimental protocols and present a quantitative performance comparison based on published data.
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC analyses of Dabigatran are outlined below. These protocols are based on established and validated methods from scientific literature.
Dabigatran HPLC Method
A commonly employed RP-HPLC method for the estimation of Dabigatran etexilate mesylate in bulk form involves the following parameters[1]:
-
Mobile Phase: A mixture of methanol and ammonium acetate buffer in a 90:10 v/v ratio[1].
-
Column: Unisol C18 (4.6 x 150 mm, 3µm)[1].
-
Flow Rate: 1 ml/minute[1].
-
Detection: PDA detector at a wavelength of 226 nm[1].
-
Injection Volume: Not specified in the provided abstract.
-
Temperature: Room temperature[2].
Another stability-indicating RP-HPLC assay method for Dabigatran etexilate mesylate in capsules utilizes these conditions[3]:
-
Mobile Phase: A mixture of triethylammonium phosphate buffer (pH 2.0), methanol, and acetonitrile in a 30:30:40 v/v/v ratio[3].
-
Column: Phenomenex Kinetex EVO C18 (250 x 4.6mm, 5µ)[3].
-
Flow Rate: 0.6 ml/min[3].
-
Detection: UV detector at a wavelength of 254 nm[3].
Dabigatran UPLC Method
A validated RP-UPLC method for the quantitative estimation of Dabigatran Etexilate in capsules is described with the following parameters[4][5]:
-
Mobile Phase: A gradient method is often employed. One method uses a mobile phase consisting of 0.1% orthophosphoric acid in water (pH 3.5 with triethylamine) as mobile phase A and acetonitrile as mobile phase B[6].
-
Column: Waters Acquity UPLC with Hibar C18 (100 mm x 2.1 mm, 1.8µm)[4][5] or an Acquity HSS-T3 (100 mm x 2.1 mm, 1.8µ)[6].
-
Detection: Acquity TUV detector at 218 nm[4][5] or 290 nm[6].
-
Injection Volume: 10µl[7].
Performance Data Comparison
The following table summarizes the quantitative performance data for HPLC and UPLC methods for Dabigatran analysis, compiled from various studies.
| Performance Parameter | HPLC | UPLC |
| Retention Time | 2.52 min[1], 3.73 min[3], 4.8 min[2] | Significantly shorter run times are a key advantage of UPLC[8][9] |
| Linearity Range | 20-100 µg/ml (r² = 0.999)[1], 10-30 µg/ml (r² = 0.9958)[3], 10-50 µg/ml[2] | 25% to 150% levels (R² = 0.9999)[4][5] |
| Limit of Detection (LOD) | 1.09 ng/ml[3], 0.51 µg/ml[2] | 0.82 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 3.32 ng/ml[3], 1.54 µg/ml[2] | 2.50 µg/mL[4][5] |
| Precision (%RSD) | 1.25%[3], Intraday: 0.07%, Interday: 0.08%[2] | Repeatability and Intermediate Precision: 1.2%[4] |
| Accuracy (% Recovery) | 90-110%[3], 96.67%[2] | 100.07%[4][5] |
Key Performance Differences
UPLC technology generally offers significant advantages over traditional HPLC, including faster analysis times, improved sensitivity, and reduced solvent consumption[10]. The use of smaller particle sizes (typically 1.7 µm or smaller) in UPLC columns leads to more efficient separations[10]. This can result in a reduction in analysis time by up to nine times compared to HPLC systems using 5 µm particle size columns[8][9]. The enhanced resolution and narrower peaks in UPLC contribute to higher sensitivity, allowing for the detection of low-abundance compounds[10]. Consequently, UPLC can lead to more accurate and precise analytical results, which is critical for regulatory compliance[10].
Experimental Workflow
The general workflow for a comparative chromatographic analysis of Dabigatran, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for HPLC vs. UPLC comparative analysis of Dabigatran.
References
- 1. ijpar.com [ijpar.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. biomedres.us [biomedres.us]
- 9. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
Dabigatran Quantification: A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction
For researchers, scientists, and drug development professionals involved in the bioanalysis of the direct thrombin inhibitor dabigatran, the choice of sample preparation method is a critical step that significantly impacts the accuracy, precision, and overall reliability of quantitative results. The two most common techniques employed for the extraction of dabigatran from biological matrices, such as plasma, are protein precipitation (PPT) and liquid-liquid extraction (LLE).
This guide provides an objective comparison of these two methods, supported by experimental data from published studies. It delves into the principles of each technique, presents detailed experimental protocols, and summarizes key performance parameters in structured tables to aid in the selection of the most appropriate method for specific research needs.
Introduction to Dabigatran and the Need for Accurate Quantification
Dabigatran is an oral anticoagulant that acts by directly and reversibly inhibiting thrombin, a key enzyme in the coagulation cascade.[1] Its therapeutic use requires careful monitoring in certain clinical situations to ensure efficacy and safety. Accurate quantification of dabigatran in biological fluids is therefore essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The choice of sample preparation technique is paramount to remove interfering substances from the biological matrix and ensure the integrity of the analytical results.
Mechanism of Action of Dabigatran
Dabigatran exerts its anticoagulant effect by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot.
Experimental Methodologies
This section details the typical experimental protocols for both protein precipitation and a combined protein precipitation-liquid-liquid extraction method for the quantification of dabigatran in plasma, as described in the scientific literature.
Protein Precipitation (PPT) Protocol
Protein precipitation is a widely used method due to its simplicity and speed. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, leaving the drug of interest in the supernatant.
Materials:
-
Human plasma samples containing dabigatran
-
Methanol (precipitating solvent)
-
Internal Standard (IS) solution (e.g., deuterated dabigatran)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 150 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis by LC-MS/MS.
Combined Protein Precipitation and Liquid-Liquid Extraction (PPT-LLE) Protocol
This method combines the initial protein removal step of PPT with the selectivity of LLE to achieve a cleaner extract.
Materials:
-
Human plasma samples containing dabigatran
-
Acetonitrile (precipitating solvent)
-
Dichloromethane (extraction solvent)
-
Water
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Perform an initial protein precipitation by adding acetonitrile to the plasma sample containing the internal standard.
-
After centrifugation, separate the supernatant.
-
To the supernatant, add water and dichloromethane.
-
Vortex the mixture to facilitate the extraction of dabigatran into the aqueous phase, while lipophilic interferences are partitioned into the organic (dichloromethane) phase.
-
Centrifuge to separate the layers.
-
Collect the aqueous (upper) layer for LC-MS/MS analysis.
Performance Comparison
The following tables summarize the quantitative performance data for the protein precipitation and the combined protein precipitation-liquid-liquid extraction methods based on published validation studies. A direct comparison for a standalone LLE method for dabigatran was not available in the reviewed literature.
Table 1: Protein Precipitation Method Validation Data
| Parameter | Result | Reference |
| Recovery | 95.84% - 109.44% | [2] |
| Matrix Effect | Not explicitly reported, but the method was validated for selectivity | [2][3] |
| Precision (CV%) | Intra-day: 1.07% - 8.76% Inter-day: 2.56% - 4.51% | [2] |
| Accuracy (%) | Intra-day: 99.4% - 103.42% Inter-day: 98.37% - 104.42% | [2] |
Table 2: Combined Protein Precipitation - Liquid-Liquid Extraction Method Validation Data
| Parameter | Result | Reference |
| Recovery | Not explicitly reported | |
| Matrix Effect | Method designed to purify from endogenous lipophilic compounds | |
| Precision (CV%) | Within-run: <5.6% Between-run: <3.9% | |
| Accuracy (%) | 89.8% - 104.4% |
Discussion of Results and Method Selection
Protein Precipitation (PPT) is a straightforward and rapid technique that offers high recovery for dabigatran.[2] Its main advantage lies in its simplicity and speed, making it suitable for high-throughput analysis. However, a significant drawback is the potential for incomplete removal of matrix components, which can lead to ion suppression or enhancement in LC-MS/MS analysis, potentially affecting the accuracy and precision of the results. The validation data presented in Table 1 demonstrates that despite this, validated PPT methods can achieve excellent precision and accuracy.
Liquid-Liquid Extraction (LLE) , in principle, offers a higher degree of sample cleanup by partitioning the analyte of interest into a solvent immiscible with the sample matrix, leaving many interfering substances behind. This generally results in a cleaner extract and reduced matrix effects compared to PPT. The combined PPT-LLE method described aims to leverage the benefits of both techniques: an initial rapid removal of the bulk of proteins followed by a more selective liquid-liquid partitioning step to remove other interferences. The validation data for the combined method shows very good precision and accuracy.
Method Selection Considerations:
-
Throughput Needs: For laboratories requiring high throughput, the simplicity and speed of protein precipitation make it an attractive option.
-
Sensitivity and Accuracy Requirements: When the highest level of sensitivity and accuracy is required, and matrix effects are a concern, a more rigorous cleanup method like liquid-liquid extraction or a combined approach is preferable. The cleaner baseline achieved with LLE can be crucial for detecting low concentrations of the analyte.
-
Method Development Time: Protein precipitation methods are generally quicker to develop and validate compared to LLE, which requires careful optimization of solvent choice, pH, and extraction conditions.
-
Cost: Protein precipitation is typically more cost-effective due to the use of smaller volumes of common organic solvents.
Conclusion
Both protein precipitation and liquid-liquid extraction are viable methods for the quantification of dabigatran in biological matrices. The choice between them depends on the specific requirements of the assay. Protein precipitation offers a simple, rapid, and high-throughput solution with acceptable performance, as demonstrated by the presented validation data. While a direct comparative study was not found, the principles of liquid-liquid extraction suggest it provides a cleaner sample extract, which can be advantageous for minimizing matrix effects and improving assay robustness, albeit at the cost of increased complexity and time. The combined PPT-LLE approach represents a compromise, aiming for enhanced cleanup while maintaining a relatively streamlined workflow. Researchers should carefully consider their analytical goals, available resources, and the desired level of data quality when selecting the most appropriate sample preparation strategy for dabigatran quantification.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
